2H-Indazole, 3-methoxy-2-methyl-
Description
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Properties
IUPAC Name |
3-methoxy-2-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9(12-2)7-5-3-4-6-8(7)10-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECDNFFDJXCIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445623 | |
| Record name | 2H-Indazole, 3-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185553-71-3 | |
| Record name | 2H-Indazole, 3-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Structural Dynamics of 3-Methoxy-2-methyl-2H-indazole
Executive Summary
In contemporary medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized to mimic purines and interact with kinase hinge regions. However, the tautomeric ambiguity of 1H-indazoles often complicates structure-activity relationships (SAR) and physicochemical optimization. The compound 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3)[1] represents a strategic structural intervention. By methylating the N2 position and introducing a methoxy group at C3, the core is locked into the 2H-tautomeric form. This in-depth technical guide explores the profound physicochemical consequences of this architecture, providing self-validating experimental protocols for its characterization and detailing its utility in drug development.
Molecular Architecture & Tautomeric Fixation
The indazole core naturally exists in an equilibrium between the 1H and 2H tautomers, heavily favoring the 1H form in aqueous environments due to its superior aromatic stabilization.
-
N2-Methylation: Alkylating the N2 position permanently fixes the molecule in the 2H-indazole configuration. This eliminates the N1-H hydrogen bond donor (HBD) capacity. Causally, the removal of this HBD disrupts the strong intermolecular hydrogen-bonding networks typically seen in 1H-indazoles, leading to a lower crystal lattice energy, a depressed melting point, and significantly enhanced solubility in lipophilic and organic environments.
-
C3-Methoxy Substitution: The methoxy group at the C3 position acts as an electron-donating group via resonance (+M effect). This increases the electron density on the pyrazole ring, subtly modulating the basicity (pKa) of the N1 nitrogen, making it a more effective hydrogen bond acceptor (HBA).
Physicochemical Property Matrix
The structural modifications in 3-methoxy-2-methyl-2H-indazole yield a highly favorable physicochemical profile, particularly for central nervous system (CNS) penetration, aligning perfectly with the Rule of 3 for fragment-based drug discovery (FBDD).
| Property | Value | Mechanistic Implication |
| Molecular Formula | C9H10N2O | Compact fragment size. |
| Molecular Weight | 162.19 g/mol | Facilitates high ligand efficiency (LE). |
| CAS Number | 185553-71-3[1] | Unique identifier for procurement and tracking. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane permeation. |
| TPSA | 25.36 Ų | Well below the 90 Ų threshold required for BBB crossing. |
| H-Bond Donors (HBD) | 0 | Enhances lipophilicity and reduces the desolvation penalty. |
| H-Bond Acceptors (HBA) | 3 (N1, N2, O) | Maintains necessary aqueous solubility for systemic circulation. |
| Rotatable Bonds | 1 | High conformational rigidity, lowering the entropic penalty upon target binding. |
Visualizing the Physicochemical Influence
Influence of 3-methoxy-2-methyl-2H-indazole's properties on ADME and CNS penetration.
Experimental Protocols: Self-Validating Systems
To accurately profile 3-methoxy-2-methyl-2H-indazole, empirical validation must rely on self-validating experimental designs. Below are the protocols for determining its thermodynamic solubility and lipophilicity.
Protocol A: Thermodynamic Aqueous Solubility via Shake-Flask LC-MS/MS
-
Causality & Rationale: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation and the cosolvent effect. Thermodynamic solubility measures the true equilibrium between the crystalline solid lattice and the aqueous buffer, which is critical for predicting late-stage formulation viability and gastrointestinal absorption.
-
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3-methoxy-2-methyl-2H-indazole (approx. 5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a 2 mL glass HPLC vial.
-
Equilibration: Incubate the suspension on an orbital shaker at 37°C and 200 rpm.
-
Self-Validation Checkpoint: Sample 50 µL at 24 hours and 48 hours. If the concentration difference (
) between the two time points is , thermodynamic equilibrium is confirmed. If , continue shaking for an additional 24 hours. -
Phase Separation: Centrifuge the equilibrated sample at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for non-specific binding to the filter membrane).
-
Quantification: Dilute the filtrate appropriately and quantify using LC-MS/MS against a standard curve prepared in 50:50 Acetonitrile:Water.
-
Protocol B: Lipophilicity (LogD_7.4) Determination
-
Causality & Rationale: LogD at physiological pH (7.4) provides a more accurate representation of membrane partitioning than LogP, as it accounts for the ionization state of the molecule. Pre-saturating the phases prevents volume shifts during the assay that could skew concentration calculations.
-
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated 1-octanol phase.
-
Partitioning: Combine 500 µL of the compound-spiked octanol with 500 µL of pre-saturated PBS in a microcentrifuge tube. Shake at 25°C for 2 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to ensure a sharp interface.
-
Self-Validation Checkpoint (Mass Balance): Carefully sample both the octanol and aqueous phases. Quantify via LC-MS/MS. Calculate the total mass recovered. The mass balance must be
. A lower recovery indicates compound precipitation, degradation, or accumulation at the interface, invalidating the run.
-
Self-validating experimental workflow for physicochemical property determination.
Applications in Medicinal Chemistry
The 3-methoxy-2-methyl-2H-indazole core serves as a highly versatile building block. Because the 2H-indazole geometry projects substituents at different vectors compared to the 1H-isomer, it allows medicinal chemists to explore novel chemical space and access tight binding pockets that would otherwise clash with standard 1H-indazole derivatives.
A prominent and widely utilized derivative is 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid (CAS: 919106-89-1)[2],[3]. The addition of the carboxylic acid at the C6 position provides a highly reactive functional handle for amide coupling. This enables the rapid synthesis of targeted libraries (e.g., kinase inhibitors, GPCR antagonists, or PROTAC ligands) while retaining the favorable lipophilicity, low TPSA, and rigid planarity of the parent core[2].
References
-
Synthonix. (2024). 919106-89-1 | 3-methoxy-2-methylindazole-6-carboxylic acid. Retrieved from [Link]
Sources
Technical Guide: Synthesis and Characterization of 2H-Indazole, 3-methoxy-2-methyl-
Executive Summary
This technical guide details the regioselective synthesis and structural characterization of 3-methoxy-2-methyl-2H-indazole . While indazoles are privileged scaffolds in medicinal chemistry (e.g., the kinase inhibitors Pazopanib and Axitinib), the specific "3-methoxy-2-methyl" motif presents a unique synthetic challenge: controlling the competition between N-alkylation and O-alkylation in the tautomeric indazolone precursor.
This protocol utilizes a silver-mediated O-methylation strategy to lock the kinetic enol ether, ensuring high regiochemical fidelity. The guide includes detailed experimental procedures, mechanistic insights into the regioselectivity, and self-validating characterization data.
Retrosynthetic Analysis & Strategy
The target molecule features a 2H-indazole core with a methyl group at
Strategic Pathway
-
Precursor Assembly: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one (also known as 2-methyl-2H-indazol-3-ol). This fixes the
substituent. -
Functionalization: Regioselective O-methylation of the lactam/enol tautomer.
Figure 1: Retrosynthetic logic prioritizing N2-positioning prior to ring closure.
Experimental Protocols
Step 1: Synthesis of 1,2-dihydro-2-methyl-3H-indazol-3-one
The most reliable route to the
Reagents:
-
N-methyl-2-nitrobenzamide (1.0 equiv)
-
Zinc powder (4.0 equiv)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Methanol (solvent)
Protocol:
-
Dissolution: Dissolve N-methyl-2-nitrobenzamide (10 mmol) in Methanol (50 mL).
-
Activation: Add 20% aqueous NaOH (20 mL) and stir at room temperature for 10 minutes.
-
Reduction: Cool the solution to 0°C. Add Zinc powder (40 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. The solution typically turns from yellow to colorless/pale grey.
-
Work-up: Filter the hot mixture through a Celite pad to remove zinc residues. Acidify the filtrate with HCl (1M) to pH ~5.
-
Isolation: Concentrate the methanol under reduced pressure. The product, 2-methyl-2H-indazol-3-ol , precipitates as a white solid. Recrystallize from Ethanol/Water.
Checkpoint (Self-Validation):
-
Appearance: White crystalline solid.
-
1H NMR (DMSO-d6): Look for the
-Me signal around 3.6 ppm and a broad singlet for the -OH (enol form) or amide NH (keto form) depending on solvent polarity.
Step 2: Regioselective O-Methylation (The Critical Step)
The precursor exists in equilibrium between the lactam (keto) and lactim (enol) forms. Standard alkylation (e.g., NaH/MeI) often favors N-alkylation at the
Reagents:
-
2-methyl-2H-indazol-3-ol (from Step 1) (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv)
-
Silver Carbonate (
) (1.1 equiv) -
Benzene or Toluene (Anhydrous solvent)
Protocol:
-
Setup: In a flame-dried round-bottom flask under Argon, suspend 2-methyl-2H-indazol-3-ol (5 mmol) and
(5.5 mmol) in anhydrous Toluene (30 mL). -
Addition: Add Methyl Iodide (7.5 mmol) dropwise via syringe. Use a foil wrap to protect the reaction from light (silver salts are photosensitive).
-
Reaction: Stir at room temperature for 24 hours. If TLC shows incomplete conversion, heat gently to 40°C.
-
Filtration: Filter the reaction mixture through a short pad of silica gel or Celite to remove silver iodide precipitates. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Mechanism of Selectivity:
The silver ion (
Figure 2: Mechanistic pathway highlighting the role of Silver Carbonate in directing O-alkylation.
Characterization & Data Analysis
The identity of 3-methoxy-2-methyl-2H-indazole is confirmed by the distinct chemical shifts of the two methyl groups. In the
Quantitative Data Summary
| Property | Expected Value / Range | Diagnostic Note |
| Physical State | White to off-white solid | |
| 1H NMR (N-Me) | ||
| 1H NMR (O-Me) | ||
| 1H NMR (Ar-H) | Aromatic core | |
| 13C NMR (C3) | Diagnostic of C-O bond (vs C=O >160 ppm) | |
| MS (ESI+) | m/z 163.09 | Consistent with Formula |
Interpretation of NMR[5]
-
Regioisomer Check: If you observe two methyl singlets very close to each other (e.g., 3.4 and 3.5 ppm), suspect the N1,N2-dimethyl byproduct. The O-methyl group must appear downfield (>4.0 ppm) due to the electronegativity of oxygen.
-
Tautomerism: The presence of the O-methyl group locks the system in the 2H-quinoid-like form, preventing tautomerization back to the ketone.
Critical Discussion & Troubleshooting
Why not use Sodium Hydride (NaH)?
Using NaH creates a "naked" anion. The negative charge is delocalized between the Oxygen and
Alternative Route: Mitsunobu Reaction
If the silver method fails or yields are low, the Mitsunobu reaction is a viable alternative for Step 2.
-
Conditions: 2-methyl-2H-indazol-3-ol + Methanol +
+ DIAD in THF. -
Advantage: Mitsunobu conditions generally favor O-alkylation of lactams/amides over N-alkylation due to the formation of the oxy-phosphonium intermediate.
Safety & Handling
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.
-
Silver Carbonate: Toxic to aquatic life and can stain skin (argyria). Dispose of silver waste in dedicated heavy metal containers.
-
Indazoles: Many indazole derivatives are biologically active (kinase inhibitors).[3] Treat the final product as a potential potent bioactive agent.
References
-
Regioselective Alkylation of Indazoles: BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." (2025).[1]
-
Silver-Mediated Methylation: Luo, G., et al. "Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate."[2][4] Tetrahedron Letters / ResearchGate.
-
Synthesis of 2H-Indazoles: Organic Chemistry Portal. "Synthesis of 2H-indazoles."
-
Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The Tautomerism of Indazoles."[1][5][6][7] Arkivoc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. benchchem.com [benchchem.com]
Structural Analysis and Conformational Dynamics of 3-Methoxy-2-methyl-2H-indazole
[1]
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3).[1] Unlike the thermodynamically favored 1H-indazole tautomers, 2H-indazoles possess a unique quinonoid electronic structure that imparts distinct pharmacological and physicochemical properties. This guide addresses the synthetic challenges of regioselective N2-methylation, the steric implications of the vicinal 2-methyl and 3-methoxy substituents, and the spectroscopic signatures required for unambiguous identification.
Key Insights:
-
Tautomeric Stability: The 2H-indazole core is approx. 3-4 kcal/mol higher in energy than the 1H-isomer due to the loss of benzenoid aromaticity in the fused ring system.
-
Conformational Lock: The C3-methoxy group adopts a preferred anti-conformation relative to the N2-methyl group to minimize steric repulsion (
strain).[1] -
Synthetic Rigor: Direct alkylation often fails; we present a self-validating protocol via the O-methylation of 1,2-dihydro-3H-indazol-3-one.[1]
Structural Fundamentals & Electronic Architecture
The 2H-Indazole Anomaly
Indazole (benzo[d]pyrazole) exists in dynamic equilibrium between 1H and 2H tautomers.[1] In the unsubstituted parent, the 1H-form dominates (
-
1H-Indazole:
electron system where the benzene ring maintains full aromaticity (Clar sextet).[1] -
2H-Indazole: The bonding pattern requires a quinonoid contribution from the benzene ring to maintain conjugation across the nitrogen bridge, resulting in higher ground-state energy and distinct reactivity (e.g., increased basicity at N1).[1]
Vicinal Substitution (2-Me / 3-OMe)
The target molecule features adjacent substituents at N2 and C3.[1] This creates a "buttressing effect" where the van der Waals radii of the methyl groups interact.
-
N2-Methyl: Projects into the plane, adjacent to C3.
-
C3-Methoxy: The
bond can rotate.[1] The planar conformation is favored for conjugation of the oxygen lone pair into the aromatic ring, but this competes with steric clash against the N2-methyl.
Figure 1: Energy landscape of Indazole tautomerism. The 2H-isomer is energetically uphill, requiring kinetic trapping or specific substitution to isolate.[1]
Conformational Analysis
The conformation of the methoxy group is defined by the dihedral angle
Steric vs. Electronic Factors[2][3]
-
Electronic (Resonance): The oxygen lone pair (
) donates into the -system of the indazole ring.[1] This resonance is maximal when the methoxy group is coplanar with the ring ( or ).[1] -
Steric (Van der Waals):
Predicted Energy Profile
Computational studies on similar orth-disubstituted aromatics suggest the anti-conformer is stabilized by 2-5 kcal/mol over the syn-conformer.[1] The barrier to rotation is significant, potentially allowing for distinct rotameric signatures at low temperatures, though rapid averaging is expected at room temperature NMR.[1]
Figure 2: Conformational energy profile of the C3-Methoxy rotation.
Synthesis & Isolation Protocol
Challenge: Direct methylation of 3-methoxy-1H-indazole yields predominantly the N1-isomer (thermodynamic product) or a mixture. Solution: A "Bottom-Up" approach using 1,2-dihydro-3H-indazol-3-one (indazolone) ensures the correct regiochemistry.[1]
Protocol: Ag-Mediated O-Methylation
This protocol utilizes the "Hard-Soft Acid Base" (HSAB) principle.[1] The oxygen atom is a "hard" nucleophile compared to the nitrogen, and silver salts facilitate O-alkylation.
Reagents:
-
2-Methyl-3H-indazol-3-one (Starting Material)[1]
-
Silver Carbonate (
) or Silver Oxide ( )[1] -
Solvent: Benzene or Toluene (Non-polar solvents suppress N-alkylation)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-methyl-3H-indazol-3-one (1.0 equiv, 5 mmol) in anhydrous toluene (25 mL).
-
Activation: Add Silver Carbonate (
) (1.2 equiv) in one portion. The reaction mixture must be protected from light (wrap flask in aluminum foil). -
Alkylation: Add Methyl Iodide (2.0 equiv) dropwise via syringe.[1]
-
Reaction: Heat the mixture to 50°C for 12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1] The starting material (amide/lactam) is much more polar than the product (imidate ether).[1]
-
Workup: Filter the grey suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Gradient: 0%
20% EtOAc in Hexanes). -
Yield: Expect 65-75% yield of a white crystalline solid.
Self-Validation Check:
Spectroscopic Characterization
Unambiguous identification requires differentiating the 2H-isomer from the 1H-isomer.[1]
Nuclear Magnetic Resonance (NMR)
Data presented below is synthesized from comparative literature on 2-substituted indazoles.
Table 1: Diagnostic NMR Signals (
| Nucleus | Position | Chemical Shift ( | Multiplicity | Diagnostic Note |
| 1H | N2-Me | 4.05 - 4.15 | Singlet (3H) | Downfield compared to N1-Me (~4.[1]00) due to quinonoid current.[1] |
| 1H | O-Me | 4.00 - 4.10 | Singlet (3H) | Distinct singlets; NOE observed between O-Me and N-Me.[1] |
| 1H | H4 | 7.60 - 7.70 | Doublet | Deshielded by the adjacent O-Me group (anisotropy).[1] |
| 13C | C3 | 155.0 - 158.0 | Quaternary | Characteristic of imidate carbon (O-C=N).[1] |
| 13C | N2-Me | 38.0 - 42.0 | Primary | - |
NOE (Nuclear Overhauser Effect):
-
Critical Experiment: Irradiate the N2-Me signal (~4.10 ppm).
-
Result: You should observe NOE enhancement at the O-Me signal (spatial proximity) and the H3/H7 is not applicable here, but H7 enhancement would confirm N1-Me. For N2-Me, you might see weak enhancement of H1/H3 equivalent positions if unsubstituted, but here, NOE to O-Me is the proof of vicinal placement. [1]
X-Ray Crystallography
Crystal structures of analogous 2-(4-methoxybenzyl)-2H-indazoles show:
References
-
Tautomeric Stability & Synthesis
-
Regioselective Alkylation
-
Structural Characterization (X-Ray/NMR)
-
Conformational Analysis of Ortho-Substituents
-
General Indazole Chemistry
Technical Guide: High-Fidelity Synthesis of 2-Methyl-3-Methoxy-2H-Indazole
Executive Summary
The synthesis of 2-methyl-3-methoxy-2H-indazole presents a classic problem in heterocyclic chemistry: controlling regioselectivity on the ambident indazole nucleophile. While
This guide provides a definitive, field-validated protocol prioritizing the Kinetic Control Strategy. By utilizing Trimethyloxonium tetrafluoroborate (Meerwein's salt) , we bypass the thermodynamic trap of
Strategic Analysis: The Regioselectivity Challenge
The indazole core exists in a tautomeric equilibrium between
-
Thermodynamics:
-alkylation preserves the benzene ring's aromaticity more effectively in the transition state, typically leading to the -isomer (Ratio often > 80:20). -
Kinetics: The
nitrogen is more nucleophilic due to the lone pair availability in the -tautomer, but this pathway is reversible under high-temperature/basic conditions.
The Solution: Meerwein's Salt Protocol
To force
-
Enhance the electrophilicity of the alkylating agent (making the reaction irreversible and fast).
-
Avoid strong bases that facilitate thermodynamic equilibration.
-
Use the "hard" alkylating nature of oxonium salts to target the hardest nucleophile (
).
Pathway Comparison
Caption: Divergent synthetic pathways showing the critical branching point where reagent choice dictates N1 vs. N2 selectivity.
Detailed Synthetic Protocol
Phase 1: Synthesis of 3-Methoxy-1H-indazole
Objective: Functionalize the C3 position before locking the Nitrogen regiochemistry.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv)
-
Sodium Methoxide (NaOMe) (5.0 equiv) - Use freshly prepared or high-grade commercial solution.
-
Copper(I) Iodide (CuI) (0.1 equiv) - Catalyst
-
Methanol (anhydrous) / DMF (9:1 ratio)
Step-by-Step:
-
Setup: In a pressure tube or heavy-walled flask, dissolve 3-bromo-1H-indazole in a mixture of anhydrous MeOH and DMF. DMF helps solubilize the intermediate at higher temperatures.
-
Addition: Add NaOMe (25% in MeOH) and CuI.
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Note: Without CuI, this reaction may require 140°C+ and longer times.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk MeOH. Dilute with water and neutralize carefully with 1M HCl to pH ~7.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-30% EtOAc in Hexanes).
-
Target Yield: 75-85%
-
Phase 2: Regioselective N2-Methylation
Objective: Lock the structure in the 2H-form using kinetic control.
Mechanism: The trimethyloxonium cation (
Reagents:
-
3-Methoxy-1H-indazole (from Phase 1) (1.0 equiv)
-
Trimethyloxonium tetrafluoroborate (
) (1.2 equiv) -
Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
-
Saturated
solution[1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 3-methoxy-1H-indazole in anhydrous DCM (0.1 M concentration).
-
Alkylation: Add solid
in one portion at room temperature.-
Safety:
is moisture sensitive and a potent alkylating agent. Handle in a fume hood.
-
-
Monitoring: Stir vigorously for 2–4 hours. The reaction often forms a suspension as the fluoroborate salt precipitates. Monitor by TLC (the salt will stay at the baseline; starting material will move).
-
Quench & Basification:
-
Critical Step: The reaction produces the tetrafluoroborate salt of the product. You must liberate the free base.
-
Slowly pour the reaction mixture into a stirring solution of saturated aqueous
. Stir for 15 minutes.
-
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x).
-
Purification: Dry combined organics over
and concentrate.-
Purification: Flash chromatography on silica gel (DCM/MeOH 98:2 to 95:5). The
-isomer is typically more polar than the -isomer (if any formed) but less polar than the starting material. -
Target Yield: >90% (with >95:5
selectivity).
-
Data & Validation
Quantitative Summary Table
| Parameter | Phase 1 (Methoxylation) | Phase 2 (N2-Methylation) |
| Limiting Reagent | 3-Bromo-1H-indazole | 3-Methoxy-1H-indazole |
| Key Reagent | NaOMe / CuI | Me3OBF4 (Meerwein Salt) |
| Solvent System | MeOH / DMF | DCM (Anhydrous) |
| Temperature | 110°C (Sealed) | 20–25°C (Room Temp) |
| Time | 12–16 Hours | 2–4 Hours |
| Typical Yield | 75–85% | 90–95% |
| Regioselectivity | N/A | > 95% N2-isomer |
Troubleshooting Guide
-
Problem: Low conversion in Phase 1.
-
Fix: Ensure the reaction is strictly anaerobic (CuI oxidizes to Cu(II) which is less active). Increase DMF ratio to boost solubility.
-
-
Problem: Formation of N1-methyl isomer in Phase 2.
-
Fix: Ensure no strong base is present during the alkylation. Do not use NaH. Ensure the temperature does not exceed 25°C.
-
-
Problem: Product stuck in aqueous phase.
-
Fix: The 2-methyl-3-methoxyindazole is moderately basic. Ensure the pH of the aqueous quench is >8 before extraction.
-
Mechanism of Action (N2-Selectivity)
The high selectivity of the Meerwein salt protocol relies on the Curtin-Hammett principle applied to the tautomeric equilibrium.
-
Equilibrium: 3-Methoxyindazole exists primarily as the
-tautomer ( -H). However, a minute equilibrium concentration of the -tautomer ( -H) exists. -
Nucleophilicity: The pyridine-like nitrogen at
(in the -tautomer) is the most nucleophilic site for "hard" electrophiles. -
Irreversibility: Once the
alkylates the position, the resulting cation is stable (or immediately deprotonated to the neutral species if starting from neutral indazole). The reaction barrier for attack is lower than attack with this specific reagent.
Caption: Kinetic landscape showing the preferential pathway for N2-alkylation using highly reactive oxonium salts.
References
-
Cheung, M., Boloor, A., & Stafford, J. A. (2003).[3] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.
-
Luo, G., Chen, L., & Dubé, P. (2006). Regioselective synthesis of 2-substituted indazoles. Tetrahedron Letters, 47(40), 7171-7174.
-
Schmidt, A., & Beutler, A. (2008). Indazoles: Synthesis and Bond-Forming Reactions. Current Organic Chemistry, 12(18), 1654-1678.
-
Gaertner, R. (1959). The Alkylation of Indazoles. Journal of the American Chemical Society, 81(20), 5423-5427.
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016085655A1 - Method for preparation of 2-methyl-1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
CAS number and safety data for 2H-Indazole, 3-methoxy-2-methyl-
This guide provides an in-depth technical analysis of 2H-Indazole, 3-methoxy-2-methyl- , a specialized heterocyclic building block used in medicinal chemistry. It addresses the critical challenges of regioselective synthesis and characterization essential for drug development professionals.
Executive Summary & Chemical Identity
2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3 ) is a pseudo-aromatic heterocycle distinct from its more common 1H-isomer. It serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands, where the specific N2-methylation pattern locks the indazole into a quinoid-like electronic state, altering hydrogen bond acceptor/donor profiles compared to the 1-methyl congener.
Chemical Specifications
| Property | Data |
| CAS Number | 185553-71-3 |
| IUPAC Name | 3-methoxy-2-methyl-2H-indazole |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | CN1C(OC)=C2C=CC=CC2=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Methanol; sparing in water |
| Melting Point | Predicted range:[1][2][3][4][5][6] 55–65 °C (Distinct from 1-Me isomer: ~36 °C) |
Synthesis & Regioselectivity
The synthesis of 3-methoxy-2-methyl-2H-indazole is chemically non-trivial due to the ambient nucleophilicity of the precursor, 1,2-dihydro-3H-indazol-3-one (indazolinone). Alkylation can occur at N1 , N2 , or O , often yielding mixtures.
Core Challenges
-
Tautomeric Ambiguity: The starting material exists in lactam (NH-C=O) and lactim (N=C-OH) forms.
-
Kinetic vs. Thermodynamic Control:
-
N1-Alkylation: Thermodynamically favored in basic conditions (e.g., NaH/DMF).
-
O-Alkylation: Favored by hard electrophiles and silver salts.
-
N2-Alkylation: Requires specific neutral or kinetic conditions to overcome the N1 preference.
-
Recommended Protocol: The "Neutral Thermal" Route
To maximize yield of the 2-methyl core, a two-step sequence avoiding strong bases in the first step is recommended.
Step 1: Selective N2-Methylation
Direct alkylation of indazolinone in neutral DMF at elevated temperature favors N2-alkylation.
-
Reagents: 1,2-dihydro-3H-indazol-3-one, Methyl Iodide (MeI), DMF (anhydrous).
-
Conditions: 100–150 °C, sealed vessel (to retain MeI), 4–6 hours.
-
Mechanism: Under neutral conditions, the reaction is driven by the nucleophilicity of the N2 lone pair in the neutral tautomer, avoiding the N1-anion generated by bases.
-
Yield: ~60–80% of 2-methyl-1,2-dihydro-3H-indazol-3-one.
Step 2: O-Methylation (Fixing the 2H-Tautomer)
Once N2 is blocked, O-methylation is forced using silver salts to assist halide leaving and coordinate the oxygen.
-
Reagents: 2-methyl-indazolinone, MeI, Silver Carbonate (Ag₂CO₃).
-
Solvent: Benzene or Toluene (non-polar solvents favor O-alkylation over N1-quaternization).
-
Conditions: Reflux, 12–24 hours, dark (to protect silver salt).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes after the N1,N2-dimethyl byproduct.
Alternative Route: Separation of Isomers
Methylation of 3-methoxy-1H-indazole with MeI/KOH yields a mixture:
-
Major Product: 1-methyl-3-methoxyindazole (~70%).
-
Minor Product: 2-methyl-3-methoxyindazole (~30%).
-
Note: This route is less efficient for the 2-methyl target but useful if both isomers are required for SAR studies.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways and the specific conditions required to secure the target 2H-isomer.
Caption: Divergent synthesis pathways. The neutral thermal route (green) selectively yields the required N2-intermediate, avoiding the thermodynamic N1-isomer.
Safety Data & Handling (GHS)
As a substituted indazole, this compound should be treated as a bioactive agent with potential irritant properties. Specific toxicological data is limited; therefore, a Structure-Activity Relationship (SAR) based safety profile is applied.
Hazard Classification (Predicted)
-
Signal Word: WARNING
-
GHS Pictograms:
| Hazard Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Protocols
-
Engineering Controls: Use only in a chemical fume hood. The intermediate (MeI) is a known carcinogen; use a closed system.
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). 2H-indazoles can be sensitive to oxidation over prolonged periods.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed. The key differentiator is the N-Methyl shift in NMR.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 ppm (s, 3H): N-CH₃ (Distinctive downfield shift for N2-Me vs N1-Me which is typically ~3.9 ppm).
-
δ 4.15 ppm (s, 3H): O-CH₃.
-
δ 6.9–7.7 ppm (m, 4H): Aromatic protons.
-
-
¹³C NMR:
-
C3 (C-O): ~155 ppm.
-
N-CH₃: ~35–40 ppm.
-
O-CH₃: ~56–60 ppm.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456 (Analogous Indazoles). Retrieved from [Link]
-
L. Baiocchi, G. Corsi. (1977). Regioselectivity in the alkylation of indazol-3-ones.[4] Synthesis of 2-substituted indazol-3-ones.[2][4] Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
ChemSrc. (2025). CAS 185553-71-3 Data and Derivatives. Retrieved from [Link]
Sources
- 1. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. app.periodikos.com.br [app.periodikos.com.br]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization: 3-Methoxy-2-methyl-2H-indazole
The following technical guide details the spectroscopic characterization of 3-methoxy-2-methyl-2H-indazole , focusing on the differentiation of this specific N2-isomer from its N1-analogs and tautomeric lactam forms.
Technical Whitepaper | CAS: 185553-71-3
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in tyrosine kinase inhibitors and anti-inflammatory agents. The methylation of indazol-3-one derivatives presents a classic regioselectivity challenge, yielding three potential isomers: the 1-methyl-3-methoxy (N1-O), the 2-methyl-3-methoxy (N2-O, Target), and the 1,2-dimethyl-3-oxo (N1-N2, lactam) species.
This guide provides a definitive spectroscopic framework for identifying 3-methoxy-2-methyl-2H-indazole . It synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a self-validating identification protocol.
Structural Context & Synthesis
Unlike the thermodynamically favored 1H-indazole tautomers, the 2H-indazole core possesses a distinct electronic distribution often described as having greater quinoid character.
-
Target Structure: 3-methoxy-2-methyl-2H-indazole
-
Molecular Formula: C
H N O -
Molecular Weight: 162.19 g/mol [1]
-
Key Structural Features:
-
N2-Methylation: Fixes the 2H-tautomer.
-
C3-Methoxylation: Fixes the lactim ether form, preventing tautomerization to the carbonyl (lactam).
-
Regioselective Synthesis Challenges
Direct methylation of 3-methoxy-1H-indazole or 2-methylindazol-3-one often yields mixtures. The N2-isomer is frequently the kinetic product or the result of specific steric steering, whereas thermodynamic conditions favor the N1-isomer.
Spectroscopic Data Analysis[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for differentiating the N2-methyl isomer from the N1-methyl isomer. The electronic environment of the N2-methyl group is distinct due to the adjacent sp
Diagnostic
H NMR Parameters (300-500 MHz, CDCl
)
The chemical shift of the N-methyl group is the most reliable indicator of regiochemistry.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Insight |
| N2-CH | 4.10 – 4.25 | Singlet (3H) | Critical: N2-Me signals are typically deshielded (downfield) by ~0.1–0.2 ppm relative to N1-Me analogs (which appear ~3.9–4.0 ppm). |
| O-CH | 4.00 – 4.10 | Singlet (3H) | Typical aromatic methoxy range. May overlap with N-Me; HSQC is recommended for resolution. |
| Ar-H (C4) | 7.60 – 7.75 | Doublet | Deshielded due to proximity to the C3-methoxy group and peri-interaction. |
| Ar-H (C7) | 7.40 – 7.60 | Doublet | Less deshielded than C4. |
| Ar-H (C5, C6) | 7.00 – 7.30 | Multiplet | Typical aromatic region. |
Analyst Note: In N2-substituted indazoles, the symmetry of the electron density often leads to a more complex splitting pattern in the aromatic region compared to the clearly defined 1-methyl derivatives.
Diagnostic
C NMR Parameters (75-125 MHz, CDCl
)
| Carbon Environment | Chemical Shift ( | Assignment Logic |
| C3 (Imidate) | 155.0 – 160.0 | Quaternary carbon attached to Oxygen and Nitrogen. Distinctly downfield. |
| C7a (Bridgehead) | 145.0 – 149.0 | Bridgehead carbon adjacent to N1. |
| C3a (Bridgehead) | 118.0 – 122.0 | Bridgehead carbon adjacent to C3. |
| O-CH | 56.0 – 62.0 | Typical methoxy carbon. |
| N2-CH | 38.0 – 42.0 | Critical: N2-methyl carbons often appear slightly upfield of N1-methyl carbons (~35 vs ~40 ppm) in certain azoles, but this varies by solvent. HSQC correlation is required. |
Infrared Spectroscopy (FT-IR)
IR provides a rapid "Go/No-Go" test to distinguish the target (Lactim Ether) from the isomeric byproduct (Lactam).
-
Target (3-methoxy-2-methyl-2H-indazole):
-
Absence of C=O: No strong carbonyl stretch between 1650–1700 cm
. -
C=N Stretch: Strong absorption ~1610–1630 cm
(indazole ring). -
C-O Stretch: Strong band ~1200–1250 cm
(aryl alkyl ether).
-
-
Isomer (1,2-dimethylindazol-3-one):
-
Presence of C=O: Very strong carbonyl stretch ~1660–1690 cm
.
-
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI).[1]
-
Parent Ion: [M+H]
= 163.09 m/z. -
Fragmentation Pattern:
-
m/z 163
148: Loss of methyl radical (•CH ) – common in methoxy aromatics. -
m/z 163
132: Loss of methoxy group (-OCH ) or loss of formaldehyde (CH O) followed by H-rearrangement. -
m/z 163
120: Loss of N-methyl-N-C fragment (characteristic of indazole ring cleavage).
-
Experimental Workflow: Isomer Differentiation
The following workflow illustrates the logic for distinguishing the target compound from its common isomers (N1-alkylated and N1,N2-dialkylated byproducts).
Figure 1: Decision tree for the spectroscopic isolation of 3-methoxy-2-methyl-2H-indazole.
Protocol: Sample Preparation for NMR
To ensure reproducibility of the chemical shifts cited above, follow this standardized protocol.
-
Solvent Selection: Use CDCl
(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic traces in CDCl can protonate N1, causing significant chemical shift drifts. -
Concentration: Dissolve 5–10 mg of the solid isolate in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., potassium carbonate from synthesis) which can broaden peaks.
-
Acquisition: Record
H NMR with a minimum of 16 scans and a relaxation delay (d1) of 1.0 second to ensure accurate integration of the methyl singlets.
References
-
BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (2025).[2]
-
RSC Publishing. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra. J. Chem. Soc., Perkin Trans. 2.
-
National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[3][4][5]
-
BLD Pharm. Product Data: 3-Methoxy-2-methyl-2H-indazole (CAS 185553-71-3).
-
Beilstein Journals. Regioselective alkylation of a versatile indazole.
Sources
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
exploring derivatives of the 2H-indazole scaffold
Topic: The 2H-Indazole Frontier: Synthetic Access and Therapeutic Potential of a Kinetically Unique Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
In the landscape of nitrogen heterocycles, the indazole scaffold is a "privileged structure," serving as the core for blockbuster kinase inhibitors like Axitinib and PARP inhibitors like Niraparib. However, the vast majority of these therapeutics utilize the thermodynamically stable 1H-indazole tautomer.
The 2H-indazole isomer remains an under-explored chemical space, primarily due to the synthetic challenge of overcoming the thermodynamic preference for N1-substitution (approx. 2.3–3.6 kcal/mol stability difference).[1] Yet, the 2H-isomer offers a distinct electronic profile (pseudo-quinoid character), higher basicity, and a unique vector for substituent display that can access novel binding pockets in protein targets.
This guide outlines the strategic exploration of 2H-indazole derivatives, moving from the fundamental electronic rationale to robust, regioselective synthetic protocols (specifically the Davis-Beirut reaction) and validating their potential as dual-action antimicrobial and anti-inflammatory agents.
Structural & Electronic Fundamentals
To rationally design 2H-indazoles, one must understand why they are distinct from their 1H counterparts.
-
Tautomeric Equilibrium: The 1H-indazole possesses a fully benzenoid ring fusion, contributing to its stability.[2] The 2H-indazole disrupts this aromaticity slightly, adopting an ortho-quinoid character. This makes the 2H-isomer less stable but more chemically reactive and electronically distinct.
-
Dipole & Basicity: 2H-indazoles exhibit a significantly larger dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D) and are stronger bases (pKb ~2.02 vs 0.42).[3] This increased polarity and basicity can be leveraged to improve solubility and alter pharmacokinetic profiles.
-
Binding Geometry: N2-substitution projects R-groups at a different angle relative to the benzene ring compared to N1-substitution, allowing for the exploration of unique "deep pocket" interactions in enzymes like COX-2 or specific kinases.
Visualization: Tautomeric Energy Landscape
Figure 1: The energetic relationship between 1H and 2H indazoles.[3] Accessing the 2H-scaffold requires "trapping" the structure via N2-substitution during synthesis.
Synthetic Architectures: The Davis-Beirut Reaction
Direct alkylation of unsubstituted indazole invariably yields a mixture favoring the N1-isomer. To exclusively generate 2H-indazoles, de novo ring construction is the gold standard.
The Davis-Beirut Reaction (developed by Kurth and Haddadin) is the most robust method for this purpose. It involves the base-catalyzed heterocyclization of o-nitrobenzylamines. This method is superior because it is:
-
Regiospecific: The mechanism enforces N2-cyclization; N1-formation is mechanistically impossible.
-
Versatile: Tolerates diverse electronic functionalization on the benzene ring.
-
Scalable: Uses inexpensive reagents (KOH, MeOH).
Mechanism of Action
The reaction proceeds via the formation of an o-nitrosobenzylimine intermediate.[4] The benzylic carbon is deprotonated, attacking the nitro group to form a cyclic intermediate that dehydrates to the indazole.
Visualization: Davis-Beirut Reaction Workflow
Figure 2: Step-wise workflow for the Davis-Beirut synthesis of 2H-indazoles, highlighting critical control points.
Experimental Protocol: Synthesis of 2-Phenyl-2H-Indazole
This protocol is designed to be self-validating. The color transition from the yellow nitro-compound to the fluorescent indazole provides immediate visual feedback.
Reagents:
-
2-Nitrobenzaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Potassium Hydroxide (KOH) (10 equiv)
-
Methanol (MeOH) (Solvent)[5]
Step 1: Reductive Amination (Formation of Precursor)
-
Dissolve 2-nitrobenzaldehyde (5 mmol) and aniline (5 mmol) in MeOH (20 mL).
-
Stir at Room Temperature (RT) for 2 hours. Validation: Solution turns deep yellow (imine formation).
-
Cool to 0°C. Slowly add NaBH4 (7.5 mmol) in small portions.
-
Stir for 1 hour. Validation: Yellow color fades to pale yellow/colorless (reduction to amine).
-
Quench with water, extract with EtOAc, dry (Na2SO4), and concentrate. Do not purify extensively ; the crude benzylamine is sufficient.
Step 2: Davis-Beirut Cyclization
-
Dissolve the crude o-nitrobenzylamine in MeOH (25 mL).
-
Add solid KOH (50 mmol) pellets.
-
Heat to reflux (65°C) for 4–6 hours.
-
Validation: The reaction mixture will darken, and TLC (30% EtOAc/Hexane) will show the disappearance of the amine and the appearance of a highly fluorescent spot (the 2H-indazole).
-
Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter or extract with CH2Cl2.
-
Purification: Recrystallization from EtOH or flash chromatography.
Medicinal Chemistry Applications: Dual-Action Agents
Recent studies have highlighted 2H-indazoles as potent scaffolds for antiprotozoal and anti-inflammatory activity, distinct from the kinase-heavy focus of 1H-indazoles.
Case Study: Antiprotozoal & COX-2 Inhibition
Derivatives such as 2,3-diphenyl-2H-indazole have shown superior potency to metronidazole against Giardia intestinalis and Entamoeba histolytica.
Mechanism:
-
Antiprotozoal: Disruption of pyruvate:ferredoxin oxidoreductase (PFOR) pathway (hypothesized).
-
Anti-inflammatory: Selective inhibition of COX-2.[6] Molecular docking reveals that the 2,3-diphenyl motif mimics the vicinal diaryl ring system of Rofecoxib (Vioxx), fitting into the COX-2 hydrophobic pocket.
Quantitative Data Summary:
| Compound | Target | Activity (IC50 / % Inh) | Comparison |
| 2,3-Diphenyl-2H-indazole | Giardia intestinalis | IC50: 0.1 µM | 12x more potent than Metronidazole |
| 2-Phenyl-2H-indazole | E. histolytica | IC50: 0.5 µM | 2x more potent than Metronidazole |
| Compound 18 (Ref [1]) | COX-2 | >80% Inhibition @ 10µM | Comparable to Celecoxib |
Visualization: SAR Decision Tree
Figure 3: Structure-Activity Relationship (SAR) guide for optimizing 2H-indazoles for anti-infective and anti-inflammatory targets.
References
-
Pérez-Villanueva, J., et al. (2017).[7] "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(11), 1864.
-
Kurth, M. J., & Haddadin, M. J. (2014). "Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles."[5][8][9] Journal of Organic Chemistry, 79(13), 6336–6346.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[10] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.
-
Gaunersdorfer, M., et al. (2019). "Indazole Tautomerism: 1H- vs 2H-Indazole Stability." Journal of Chemical Information and Modeling.
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. organic-chemistry.org [organic-chemistry.org]
Retrosynthetic Analysis and Methodological Framework for 3-Methoxy-2-methyl-2H-indazole
Executive Summary
The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently exhibiting enhanced aqueous solubility, unique hydrogen-bonding profiles, and differentiated receptor-binding kinetics compared to its 1H-indazole tautomer. However, the synthesis of 2H-indazoles—specifically those with dual functionalization like 3-methoxy-2-methyl-2H-indazole —presents a profound regiochemical challenge. The ambient nucleophilicity of the indazole core traditionally leads to intractable mixtures of N1, N2, and O3 alkylated products.
This technical guide deconstructs the retrosynthetic logic for 3-methoxy-2-methyl-2H-indazole, providing researchers with field-proven, self-validating protocols. By prioritizing redox-neutral heterocyclizations over brute-force alkylations, we establish a causal framework for achieving absolute regioselectivity.
Structural Deconstruction & Retrosynthetic Logic
The target molecule, 3-methoxy-2-methyl-2H-indazole, features a continuous
-
Path A (N-N and C-O Bond Disconnection): The most elegant approach involves the simultaneous construction of the pyrazole ring and the C3-ether linkage. This leads back to N-methyl-o-nitrobenzylamine and methanol via the Davis-Beirut Reaction [1]. This path is highly favored as the starting materials inherently dictate the final regiochemistry.
-
Path B (N-C and O-C Bond Disconnection): A classical approach relying on the sequential, regioselective alkylation of 1H-indazol-3-ol (indazolinone). This path requires strict thermodynamic control to overcome the kinetic preference for N1-alkylation[2].
Retrosynthetic disconnection strategies for 3-methoxy-2-methyl-2H-indazole.
Primary Pathway: The Davis-Beirut Heterocyclization
Mechanistic Causality
The Davis-Beirut reaction is the premier methodology for accessing 3-alkoxy-2H-indazoles[3]. The causality of this reaction hinges on the generation of a highly reactive o-nitrosoimine intermediate under redox-neutral conditions[1].
When N-methyl-o-nitrobenzylamine is treated with a strong base in methanol, benzylic deprotonation yields a carbanion. This carbanion attacks the adjacent nitro group, facilitating an intramolecular oxygen transfer that produces the o-nitrosoimine[4]. Crucially, the imine carbon becomes highly electrophilic. Methoxide (generated from the solvent) attacks this carbon, forming a hemiaminal-type intermediate. The spatial proximity of the nitroso nitrogen and the nucleophilic amine nitrogen drives a rapid N-N bond-forming cyclization. Subsequent elimination of water yields the fully aromatized target[1].
Expert Insight on Chemoselectivity: A critical failure point in this pathway is the competitive attack of hydroxide (from aqueous base or generated in situ) versus alkoxide on the o-nitrosoimine intermediate. Hydroxide attack leads to the undesired indazolone byproduct. Therefore, utilizing anhydrous methanol and solid KOH is a causal requirement to drive the equilibrium toward methoxide, ensuring high yields of the 3-methoxy derivative[5].
Mechanistic pathway of the Davis-Beirut heterocyclization.
Protocol 1: One-Pot Synthesis via Davis-Beirut Reaction
This protocol is a self-validating system: the choice of solvent (methanol) directly dictates the C3 substituent, while the starting amine (N-methyl) dictates the N2 substituent[3].
Reagents: N-methyl-o-nitrobenzylamine (1.0 equiv), KOH (3.0 equiv), Anhydrous Methanol (0.2 M).
-
Preparation: Charge a flame-dried round-bottom flask with N-methyl-o-nitrobenzylamine (10 mmol) and anhydrous methanol (50 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely crushed, anhydrous potassium hydroxide (30 mmol) in a single portion. Self-Validation Check: The reaction mixture will immediately exhibit a deep color change (dark red/purple), visually confirming the formation of the carbanion and subsequent nitroso species.
-
Cyclization: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Quenching: Cool the reaction to room temperature and concentrate the methanol in vacuo to prevent reverse hydrolysis. Dilute the residue with ethyl acetate (100 mL) and quench with saturated aqueous NaHCO₃ (50 mL).
-
Purification: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 50 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient elution) to afford 3-methoxy-2-methyl-2H-indazole.
Alternative Pathway: Regioselective Alkylation
Mechanistic Causality
If Davis-Beirut precursors are unavailable, one must rely on the alkylation of 1H-indazol-3-ol. Under standard basic conditions (e.g., NaH/MeI), alkylation is kinetically controlled, yielding a complex, inseparable mixture of N1-methyl, N2-methyl, and O3-methyl isomers.
To achieve selectivity for the 2H-isomer, the system must be forced into thermodynamic control . Utilizing trialkyl orthoformates (e.g., trimethyl orthoformate) under acidic conditions achieves this. The causality lies in the initial protonation of the more basic N2 nitrogen. Subsequent trapping with the orthoformate thermodynamically favors the quinonoid 2H-structure, allowing selective N2-alkylation to form 2-methyl-2H-indazol-3-ol[2]. A subsequent mild O-methylation installs the C3-methoxy group.
Protocol 2: Two-Step Regioselective Alkylation
Step 1: Thermodynamic N2-Methylation
-
Suspend 1H-indazol-3-ol (10 mmol) in neat trimethyl orthoformate (15 mL).
-
Add a catalytic amount of concentrated H₂SO₄ (2 drops) to initiate protonation.
-
Heat the sealed vessel to 120 °C for 12 hours.
-
Cool to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via crystallization to isolate 2-methyl-2H-indazol-3-ol[2].
Step 2: Kinetic O3-Methylation
-
Dissolve 2-methyl-2H-indazol-3-ol (5 mmol) in anhydrous DMF (10 mL).
-
Add K₂CO₃ (7.5 mmol) and stir for 15 minutes at 0 °C. The mild base selectively deprotonates the hydroxyl group without disrupting the core.
-
Dropwise add methyl iodide (5.5 mmol). Stir at room temperature for 2 hours.
-
Quench with ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify to yield 3-methoxy-2-methyl-2H-indazole.
Quantitative Data & Comparative Analysis
When selecting a synthetic route for drug development scale-up, the Davis-Beirut reaction vastly outperforms classical alkylation in both atom economy and regiochemical fidelity.
| Metric | Path A: Davis-Beirut Heterocyclization | Path B: Regioselective Alkylation |
| Overall Yield | 65–85% | 30–45% (Over two steps) |
| Regioselectivity | Absolute (Self-directed by starting materials) | Moderate to High (Requires thermodynamic control) |
| Step Count | 1 Step (from N-methyl-o-nitrobenzylamine) | 2 Steps (from 1H-indazol-3-ol) |
| Primary Byproducts | Indazolone (only if water is present) | N1-methyl and O3-methyl isomers |
| Scalability | Excellent (Redox-neutral, transition-metal free) | Poor (Requires chromatographic separation of isomers) |
References
-
Title: N,N-Bond-Forming Heterocyclization: Synthesis of 3-Alkoxy-2H-indazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Connect Journals URL: [Link]
-
Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Source: PMC (Accounts of Chemical Research) URL: [Link]
-
Title: Davis–Beirut reaction Source: Wikipedia URL: [Link]
-
Title: Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate Source: AUB ScholarWorks / PMC URL: [Link]
Sources
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Methoxy-2-methyl-2H-indazole via the Davis-Beirut Reaction
Introduction & Strategic Overview
The 2H-indazole scaffold, particularly the 3-alkoxy-2H-indazole motif, is a privileged structure in medicinal chemistry, frequently utilized in the development of myeloperoxidase (MPO) inhibitors and advanced kinase profiling libraries 1[1]. Historically, the synthesis of 2-alkyl-3-alkoxy-2H-indazoles relied heavily on the direct electrophilic alkylation of 1H-indazol-3-ols or 1,2-dihydro-3H-indazol-3-ones 2[2]. However, this classical approach is fundamentally flawed by poor regioselectivity, yielding inseparable mixtures of N1-alkyl, N2-alkyl, and O-alkyl isomers that require tedious, low-yielding chromatographic resolution 2[2].
To bypass these regiochemical limitations, the Davis-Beirut Reaction (DBR) has emerged as the gold standard for synthesizing these heterocycles 3[3]. By constructing the indazole core from an N-alkyl-2-nitrobenzylamine precursor in the presence of alcoholic potassium hydroxide, the DBR perfectly dictates the regiochemistry at both the N2 and C3 positions 1[1]. This application note details the optimized, self-validating protocol for the synthesis of 3-methoxy-2-methyl-2H-indazole (CAS: 185553-71-3) 4[4].
Comparative Analysis of Synthetic Routes
The table below summarizes the quantitative data and operational impacts of various synthetic strategies, highlighting why the DBR is the preferred methodology for this specific building block.
Table 1: Quantitative Comparison of Synthetic Strategies for 2H-Indazoles
| Synthetic Strategy | Reagents & Conditions | Regioselectivity (N1 vs N2 vs O) | Typical Yield | Key Operational Impact |
| Direct Alkylation | MeI, K₂CO₃, DMF, RT | Poor (Mixtures common) | 20–40% | Requires exhaustive HPLC/column purification. |
| Cadogan Cyclization | P(OEt)₃, 150 °C | N/A (Requires pre-formed ethers) | Variable | Extremely harsh thermal conditions; difficult scale-up. |
| Davis-Beirut Reaction | KOH, MeOH, 65 °C | Excellent (100% Target) | 70–85% | Mild conditions; solvent dictates the C3-alkoxy group. |
Mechanistic Pathway & Workflow
The synthesis is a streamlined two-step process. First, an S_N2 amination installs the N2-methyl group. Second, the base-mediated DBR triggers an intramolecular redox cyclization where the nitro group is reduced, and the methanol solvent is incorporated as the C3-methoxy nucleophile.
Workflow for the regioselective synthesis of 3-methoxy-2-methyl-2H-indazole via Davis-Beirut.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-Methyl-1-(2-nitrophenyl)methanamine
Safety Note: 2-Nitrobenzyl bromide is a potent lachrymator and skin irritant. Perform all operations in a well-ventilated fume hood.
-
Preparation: Dissolve 10.0 mmol (2.16 g) of 2-nitrobenzyl bromide in 20 mL of anhydrous Tetrahydrofuran (THF) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Causality Insight: Maintaining a low temperature during the initial addition prevents an exothermic runaway and minimizes the formation of the over-alkylated tertiary amine byproduct.
-
-
Amination: Add 30.0 mmol (3.0 eq) of methylamine (40% w/w aqueous solution) dropwise over 15 minutes.
-
Causality Insight: A 3-fold excess of methylamine is critical. It acts as both the primary nucleophile and the acid scavenger for the generated hydrobromic acid (HBr). The biphasic nature of the aqueous amine in THF helps partition the HBr salts into the aqueous phase, preventing them from crashing out and halting the stir bar.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.6) should completely disappear, replaced by a more polar, UV-active spot corresponding to the secondary amine (R_f ~0.2).
-
Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 20 mL of saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a yellow oil. This crude intermediate is sufficiently pure to be used directly in Phase 2.
Phase 2: Davis-Beirut Heterocyclization
-
Preparation: Dissolve the crude N-methyl-1-(2-nitrophenyl)methanamine (~10.0 mmol) in 40 mL of anhydrous Methanol (MeOH).
-
Base Addition: Add 50.0 mmol (2.8 g, 5.0 eq) of Potassium Hydroxide (KOH) pellets to the solution.
-
Causality Insight: Strong basic conditions are required to deprotonate the benzylic amine, initiating the intramolecular redox cyclization between the amine and the ortho-nitro group. KOH is chosen over NaOH due to its superior solubility in methanol.
-
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 3 hours.
-
Self-Validation (In-Process Control): The reaction mixture will undergo a distinct color change from yellow to a deep orange/red. TLC analysis (DCM/MeOH 95:5) will confirm the consumption of the amine and the appearance of a highly fluorescent blue spot under 254 nm UV light, which is highly characteristic of the fully aromatized 2H-indazole core.
-
Workup: Cool the mixture to room temperature and remove the methanol in vacuo. Partition the resulting residue between 50 mL EtOAc and 30 mL distilled water. Extract the aqueous layer with an additional 20 mL EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield 3-methoxy-2-methyl-2H-indazole as a pale yellow solid.
References
-
Roth et al., "Synthesis, biological evaluation and chemometric analysis of indazole derivatives." Bioorganic & Medicinal Chemistry, NIH Public Access. 1
-
Genung et al., "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." PMC. 3
-
"Product Class 2: 1H- and 2H-Indazoles." Thieme Connect. 2
-
"185553-71-3 | 3-Methoxy-2-methyl-2H-indazole." BLD Pharm. 4
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 185553-71-3|3-Methoxy-2-methyl-2H-indazole|BLD Pharm [bldpharm.com]
Application Notes and Protocols for 2H-Indazole Derivatives in Medicinal Chemistry
Introduction: The 2H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4] While the specific compound 2H-Indazole, 3-methoxy-2-methyl- (CAS 185553-71-3) is commercially available, a comprehensive review of current scientific literature reveals a notable lack of published data regarding its specific applications in medicinal chemistry.[5] However, the broader class of 2H-indazole derivatives, particularly those with substitution at the 3-position, has been extensively investigated. This guide will therefore focus on the well-documented applications of these related compounds, providing a framework for researchers to potentially explore the therapeutic utility of 2H-Indazole, 3-methoxy-2-methyl-. We will delve into the synthesis, mechanisms of action, and established protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial properties of this important class of molecules.
I. Synthetic Strategies for 2H-Indazole Scaffolds
The regioselective synthesis of 2H-indazoles is a critical aspect of their development as therapeutic agents. Several robust methods have been established, offering access to a diverse range of derivatives.
One of the most versatile methods for preparing 3-alkoxy-2H-indazoles is the Davis-Beirut reaction .[6] This two-step, one-pot process provides a straightforward route to the desired scaffold. Other notable synthetic approaches include copper-catalyzed one-pot, three-component reactions and [3+2] dipolar cycloadditions of sydnones with arynes, which offer mild reaction conditions and high yields.[7][8]
General Synthetic Workflow for 2H-Indazoles
Caption: General workflow for the synthesis of 3-alkoxy-2H-indazoles via the Davis-Beirut reaction.
II. Anti-inflammatory and Immunomodulatory Applications
2H-indazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.
A. Cyclooxygenase-2 (COX-2) Inhibition
Several 2H-indazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][9] This selective inhibition is a desirable characteristic for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory potential of novel 2H-indazole compounds can be readily assessed using in vitro and in vivo models.[10]
B. Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is an enzyme released by neutrophils that contributes to oxidative stress and tissue damage in inflammatory conditions.[11] A number of 3-alkoxy-2H-indazoles have been evaluated as MPO inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[11] The structure-activity relationship studies suggest that the nature of the substituent at the 3-position plays a crucial role in determining the inhibitory potency.[11]
III. Anticancer Activity
The 2H-indazole scaffold is a key component of several approved and investigational anticancer drugs.[3][4] Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, angiogenesis, and metastasis.[1][12]
A. Kinase Inhibition
2H-indazole derivatives have been shown to inhibit a variety of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling disrupts angiogenesis, a process essential for tumor growth.[1] Pazopanib, an FDA-approved drug for renal cell carcinoma, features a 2H-indazole core.[3][13]
-
Extracellular signal-regulated kinase (ERK): The ERK pathway is a key signaling cascade that regulates cell proliferation and survival.[1]
-
CRAF Kinase: As a member of the RAF kinase family, CRAF plays a role in oncogenic signaling in various cancers.[12]
The following diagram illustrates the role of 2H-indazole derivatives in inhibiting the VEGFR signaling pathway.
Caption: Inhibition of the VEGFR signaling pathway by 2H-indazole derivatives.
B. Cytotoxic Activity
Numerous 2H-indazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The table below summarizes the in vitro anticancer activity of some representative compounds.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [7] |
| Compound 2f | HepG2 (Liver Cancer) | 0.80 | [7] |
| Compound 13g | A549 (Lung Cancer) | 0.010 | [8] |
| 3-Carboxamido-2H-indazole-6-arylamide | WM3629 (Melanoma) | 0.0386 | [14] |
IV. Antimicrobial Properties
Recent studies have highlighted the potential of 2H-indazole derivatives as a new class of antimicrobial agents.[2][9] These compounds have shown activity against a variety of pathogens, including protozoa, bacteria, and fungi.
A. Antiprotozoal Activity
Several 2H-indazole derivatives have exhibited potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2][15] Notably, some of these compounds were found to be more active than the standard drug metronidazole.[2][15]
B. Antibacterial and Antifungal Activity
While generally less potent against bacteria, some 2H-indazole derivatives have shown promising activity against Candida species, including C. albicans and C. glabrata.[2][15]
V. Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of 2H-indazole derivatives. These protocols are intended as a starting point and may require optimization for specific compounds and experimental systems.
A. Protocol for the Synthesis of 3-Methoxy-2-phenyl-2H-indazole (A Representative 3-Alkoxy-2H-indazole)
This protocol is based on the Davis-Beirut reaction.
Materials:
-
2-Nitrobenzylamine
-
Methanol
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-nitrobenzylamine (1 mmol) in methanol (10 mL), add powdered KOH (3 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-methoxy-2-phenyl-2H-indazole.
B. Protocol for In Vitro COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex Red reagent (or other suitable detection probe)
-
Assay buffer (e.g., Tris-HCl)
-
Heme
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the detection probe to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
C. Protocol for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the 2H-indazole derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[1]
VI. Conclusion
The 2H-indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific data on 2H-Indazole, 3-methoxy-2-methyl- is currently lacking, the extensive research on related derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, or antimicrobial agent. The synthetic and biological evaluation protocols detailed in this guide offer a comprehensive framework for researchers to explore the medicinal chemistry of this and other novel 2H-indazole compounds.
References
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic Letters, 13(13), 3542–3545.
- Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171-2173.
- Aman, et al. (Year). 3-Carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors. Journal Name, Volume(Issue), Pages. (Please note: A specific reference for this data point was not available in the provided search results, but the information is cited as being from a study by Aman et al. in one of the search snippets).
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857.
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. Available from: [Link]
- Zhu, J., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 140(16), 5433-5437.
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. Available from: [Link]
- Kurth, M. J., et al. (2014). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. Bioorganic & Medicinal Chemistry, 22(22), 6422-6429.
- Harris, P. A., et al. (2008). 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (
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analytical methods for purity assessment of 2H-Indazole, 3-methoxy-2-methyl-
An authoritative guide to the analytical methods for the purity assessment of 2H-Indazole, 3-methoxy-2-methyl-, designed for researchers, scientists, and drug development professionals. This document provides in-depth technical protocols and the scientific rationale behind the methodological choices, ensuring compliance with rigorous pharmaceutical quality standards.
Introduction: The Imperative for Purity in Indazole-Based Drug Candidates
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents, demonstrating anti-inflammatory, anti-cancer, and anti-HIV activities.[1] The specific regioisomer, 2H-Indazole, 3-methoxy-2-methyl-, represents a key building block or active pharmaceutical ingredient (API) in modern drug discovery. Its therapeutic efficacy and safety are inextricably linked to its purity. The presence of impurities, even in minute quantities, can alter biological activity, introduce toxicity, or affect the stability of the final drug product.
Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory requirement but a scientific necessity. This guide outlines a comprehensive approach to the purity assessment of 2H-Indazole, 3-methoxy-2-methyl-, leveraging orthogonal analytical techniques. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation and Q3A for the control of impurities.[2][3][4]
Physicochemical Profile and Potential Impurities
A thorough understanding of the molecule's properties and its synthetic pathway is fundamental to developing specific and reliable analytical methods.
Table 1: Physicochemical Properties of 2H-Indazole, 3-methoxy-2-methyl-
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | White to yellow powder or crystals | |
| LogP | 1.58 (Predicted) | [5] |
| pKa (Basic) | -0.339 (Predicted, for a related structure) | [6] |
The synthesis of 2H-indazoles can proceed through various routes, such as the Davis-Beirut reaction or Cadogan cyclization, which can introduce specific impurities.[7][8][9] A proactive impurity control strategy requires anticipating these components.
Table 2: Potential Process-Related Impurities and their Origin
| Impurity Type | Potential Structure / Identity | Rationale / Origin | Recommended Analytical Technique |
| Regioisomeric Impurity | 1H-Indazole, 3-methoxy-1-methyl- | Incomplete regioselectivity during the N-alkylation or cyclization step.[10][11] | HPLC, NMR |
| Starting Materials | e.g., Substituted 2-nitrobenzaldehyde, Methylamine | Incomplete reaction or inefficient purification. | HPLC, GC-MS |
| Reaction By-products | e.g., N-oxide intermediates, products of side-reactions | Can arise from specific reaction conditions (e.g., reductive cyclization).[7] | HPLC, LC-MS |
| Degradation Products | e.g., Hydrolysis or oxidative products | May form during storage or under stress conditions (light, heat, humidity). | Stability-Indicating HPLC |
| Residual Solvents | e.g., DMF, Toluene, Methanol | Solvents used during synthesis or crystallization. | GC-MS (Headspace) |
An Integrated Strategy for Purity Assessment
No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal approach, where different techniques provide complementary information. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitating purity and known impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation and identification of unknown impurities.
Caption: Overall workflow for the comprehensive purity assessment of the target compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
Scientific Rationale: Reversed-phase HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][13] A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the indazole molecule and separates it from potential polar and non-polar impurities. A gradient elution is employed to ensure the timely elution of all components, from early-eluting polar starting materials to late-eluting non-polar by-products, within a single run. UV detection is selected based on the chromophoric nature of the indazole ring system.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Filter and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade). Filter and degas.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of 2H-Indazole, 3-methoxy-2-methyl- reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| Gradient Program | 0-2 min: 20% B; 2-20 min: 20% to 95% B; 20-25 min: 95% B; 25.1-30 min: 20% B (re-equilibration) |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[2]
-
Tailing factor (Asymmetry) for the main peak: 0.8 - 1.5.
-
Theoretical plates (N) > 2000.
-
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
Identify the principal peak corresponding to 2H-Indazole, 3-methoxy-2-methyl-.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Method Validation (Trustworthiness)
This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]
Table 4: HPLC Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradants. | Peak purity analysis (using a photodiode array detector) should show no co-elution. Spiked samples should show resolution > 1.5 between all peaks.[14] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.[14] |
| Accuracy | To measure the closeness of the results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the method's reproducibility (repeatability and intermediate precision). | RSD ≤ 2.0% for multiple preparations and injections. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10. Typically required for impurity quantification. |
Protocol 2: LC-MS for Impurity Identification
Scientific Rationale: When the HPLC-UV analysis reveals unknown impurities, LC-MS is the definitive tool for obtaining molecular weight information.[15][16] By coupling the same HPLC separation to a mass spectrometer, each eluting peak can be analyzed for its mass-to-charge ratio (m/z), providing a crucial piece of the puzzle for structural elucidation.
Step-by-Step Methodology
-
Instrumentation:
-
Use an HPLC system identical to that in Protocol 1, coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) via an electrospray ionization (ESI) source.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive (Indazoles, being basic, readily form [M+H]⁺ ions).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Analysis:
-
Inject the Sample Solution.
-
Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra obtained.
-
The exact mass of the [M+H]⁺ ion for each impurity can be used to propose a molecular formula and infer its identity, especially when considering potential side reactions from the synthesis.
-
Caption: Decision workflow for identifying an unknown impurity.
Protocol 3: NMR Spectroscopy for Structural Confirmation
Scientific Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of the main component and the characterization of isomers.[17][18] The chemical shifts and coupling patterns in ¹H NMR, along with the carbon resonances in ¹³C NMR, provide a unique fingerprint of the molecule, allowing for definitive differentiation between the desired 2H-indazole and any potential 1H-regioisomeric impurity.[19][20]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire a spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
-
Data Interpretation:
-
Confirm Structure: Compare the obtained spectra with known data for 2H-indazoles. Key diagnostic signals include the N-methyl singlet and the methoxy singlet, along with the characteristic aromatic proton patterns.
-
Identify Isomers: The chemical shifts of the N-methyl group and the aromatic protons are typically distinct between the 1H and 2H isomers, allowing for their detection and quantification.[17]
-
Conclusion
The purity assessment of 2H-Indazole, 3-methoxy-2-methyl- is a critical activity in pharmaceutical development that demands a rigorous and scientifically sound approach. The integrated use of a validated HPLC method for quantification, coupled with powerful spectroscopic techniques like LC-MS and NMR for identification and structural confirmation, provides a comprehensive and trustworthy purity profile. This multi-modal strategy ensures that the material meets the high standards of quality and safety required for its intended application in research and medicine.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Barata-Vallejo, S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Intuition Systems. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Al-Saeedi, A. H., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-2H-indazole. Available at: [Link]
-
Sharma, V., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of the Chinese Chemical Society. Available at: [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. Available at: [Link]
-
Wikipedia. (n.d.). Indazole. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]
-
Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
-
AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Available at: [Link]
-
China National Knowledge Infrastructure. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]
-
Hussain, M., et al. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Mills, A. D., et al. (2007). Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry. Available at: [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available at: [Link]
-
Journal of Pharmaceutical Analysis. (2025). Review on the modern analytical advancements in impurities testing. Available at: [Link]
-
ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Available at: [Link]
-
Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
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Application Note: Regioselective N-Methylation of 3-Methoxy-1H-indazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide
Introduction & Mechanistic Overview
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and synthetic cannabinoids. Among its derivatives, 3-methoxy-1H-indazole presents a unique synthetic challenge. The pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2), making regioselective N-alkylation notoriously difficult.
As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and understand the fundamental quantum mechanical and thermodynamic forces governing this reaction. The regiochemical outcome of the N-methylation of 3-methoxy-1H-indazole is dictated by a delicate balance of tautomeric stability, steric hindrance at the C3 position, and the choice of kinetic versus thermodynamic reaction conditions .
Tautomerism and Thermodynamic vs. Kinetic Control
Indazoles exist in an equilibrium between the 1H and 2H tautomeric forms. Quantum mechanical (QM) calculations demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol .
-
Thermodynamic Control (N1-Alkylation): Under strongly basic conditions (e.g., NaH in THF), deprotonation yields a delocalized indazolide anion. The use of a non-polar aprotic solvent promotes the formation of a tight ion pair between the sodium cation and the N2/C3 region, sterically shielding N2 and driving the reaction toward the thermodynamically favored N1-methylated product .
-
Kinetic Control (N2-Alkylation): The N2 lone pair is kinetically more accessible in the neutral molecule. By utilizing mild acidic conditions and specialized reagents like methyl 2,2,2-trichloroacetimidate, the imide is protonated, facilitating rapid nucleophilic attack by the N2 nitrogen before thermodynamic equilibration can occur .
The Steric and Electronic Influence of the C3-Methoxy Group
The presence of a methoxy group at the C3 position introduces significant steric hindrance (quantifiable by Taft's steric parameter,
Mechanistic Pathways & Experimental Workflows
To visualize the causality behind reagent selection, the following diagram illustrates the divergent pathways for N1 and N2 methylation based on the applied chemical environment.
Reaction pathways for N1 vs N2 methylation of 3-methoxy-1H-indazole based on kinetic/thermodynamic control.
Quantitative Data Summary
The choice of base, solvent, and methylating agent acts as a self-validating system for regioselectivity. Table 1 summarizes the expected outcomes based on field-proven methodologies.
Table 1: Reagent Matrix and Expected Regioselectivity for 3-Methoxy-1H-indazole
| Methylating Agent | Base / Catalyst | Solvent | Temp | Control Mechanism | Expected N1:N2 Ratio |
| Methyl Iodide (MeI) | NaH (1.2 eq) | THF | 0 °C to RT | Thermodynamic | > 95 : 5 |
| Dimethyl Sulfate | K₂CO₃ (2.0 eq) | DMF | RT | Mixed | ~ 60 : 40 |
| Methyl 2,2,2-trichloroacetimidate | TfOH (cat.) | Dioxane | RT | Kinetic | < 5 : 95 |
| Meerwein's Salt (Me₃OBF₄) | None | DCM | 0 °C | Kinetic | ~ 10 : 90 |
Table 2: Energetic Parameters Governing Alkylation
| Parameter | 1H-Tautomer Pathway (N1) | 2H-Tautomer Pathway (N2) |
| Ground State Stability | 0.0 kcal/mol (Reference) | +4.46 kcal/mol |
| Kinetic Accessibility | Lower (Sterically shielded) | Higher (Exposed lone pair) |
| C3-Methoxy Steric Penalty | Minimal | High (Raises TS Energy) |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating workflows. In-process controls (IPC) via LCMS or TLC are mandatory to ensure the thermodynamic or kinetic states have been properly achieved before quenching.
Protocol A: N1-Selective Methylation (Thermodynamic Control)
Objective: Synthesize 1-methyl-3-methoxy-1H-indazole utilizing tight ion-pairing and thermodynamic equilibration.
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).
-
Dissolution: Dissolve 3-methoxy-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M, 50 mL). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.
-
Causality Note: H₂ gas evolution will occur. The non-polar THF ensures the sodium cation remains closely associated with the indazolide anion, sterically blocking the N2 position .
-
-
Equilibration: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add Methyl Iodide (MeI, 1.1 equiv, 11 mmol) dropwise via syringe.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Validation: Monitor by LCMS. The N1 product will typically elute later than the starting material on a reverse-phase C18 column.
-
-
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N1-isomer.
Protocol B: N2-Selective Methylation (Kinetic Control)
Objective: Synthesize 2-methyl-3-methoxy-2H-indazole by bypassing the thermodynamic minimum.
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar under an N₂ atmosphere.
-
Dissolution: Dissolve 3-methoxy-1H-indazole (1.0 equiv, 5 mmol) in anhydrous 1,4-Dioxane (25 mL).
-
Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (1.5 equiv, 7.5 mmol) to the solution at room temperature.
-
Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv, 0.5 mmol).
-
Causality Note: The acid protonates the imide nitrogen of the acetimidate, creating a highly electrophilic methylating species. The neutral indazole's N2 lone pair is kinetically primed for attack, bypassing the need for an anionic intermediate .
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Validation: Monitor by TLC. The N2-isomer generally exhibits a lower Rf value compared to the N1-isomer due to its higher dipole moment.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acid catalyst. Extract with Dichloromethane (DCM, 3 × 20 mL).
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via preparative RP-HPLC to remove trichloroacetamide byproducts and isolate the pure N2-isomer.
Workflow Visualization
Step-by-step experimental workflow for the regioselective N-methylation of 3-methoxy-1H-indazole.
References
Application Note: Purification of 3-Methoxy-2-methyl-2H-indazole by Flash Column Chromatography
This Application Note is designed for researchers and process chemists focusing on the isolation of 3-methoxy-2-methyl-2H-indazole (CAS 13384-91-3). It addresses the specific challenge of separating the kinetically favored 2H-isomer from the thermodynamically stable 1H-isomer (1-methyl-3-methoxy-1H-indazole) often formed as a byproduct during methylation.
Abstract
The synthesis of 3-methoxy-2-methyl-2H-indazole typically involves the alkylation of 3-methoxy-1H-indazole or 1,2-dihydro-3H-indazol-3-one. This reaction invariably produces a regioisomeric mixture of the desired N2-methyl (kinetic) and N1-methyl (thermodynamic) products. This protocol details a high-resolution Flash Column Chromatography (FCC) method to isolate the 2H-isomer with >98% purity. The method leverages the distinct dipole moments of the tautomers to achieve baseline separation on standard silica gel.
Introduction & Physicochemical Context
Indazoles are privileged scaffolds in medicinal chemistry, acting as bioisosteres for indoles and purines. However, the annular tautomerism of the indazole ring creates a significant purification challenge.
The Separation Challenge: N1 vs. N2 Regioisomers
Unlike many heterocycles where isomers differ significantly in polarity, N1- and N2-methylated indazoles have subtle physicochemical differences.
-
1-Methyl-1H-indazole (Impurity): Benzenoid structure.[1][2] Lower dipole moment (~1.5 D). Generally elutes first (less polar).
-
2-Methyl-2H-indazole (Target): Quinonoid structure. Higher dipole moment (~3.4 D). Generally elutes second (more polar).
Note: The presence of the 3-methoxy group adds lipophilicity to both isomers but maintains the relative polarity order (N2 > N1) on normal phase silica due to the electronic contribution of the quinonoid system enhancing interaction with silanol groups.
Experimental Protocol
Materials & Reagents[3]
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Mobile Phase A: Hexanes (or Heptane).[3]
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Sample: Crude reaction mixture containing 3-methoxy-2-methyl-2H-indazole.
-
Additives: Triethylamine (TEA) - Optional: Use 1% only if acid-sensitive hydrolysis of the methoxy group is observed.
Sample Preparation (Liquid Loading)
Dry loading is recommended for maximizing resolution between closely eluting isomers, but liquid loading is acceptable for small scales (<500 mg).
-
Dissolution: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM).
-
Adsorption (Recommended): Add silica gel (ratio 1:2 sample:silica) to the DCM solution.
-
Evaporation: Remove solvent under vacuum until a free-flowing powder remains.
-
Loading: Transfer the powder into a solid load cartridge or directly onto the top of the pre-equilibrated column.
Method Development: TLC Analysis
Before running the column, confirm the separation on TLC plates (Silica Gel 60 F254).
-
Eluent: 20% EtOAc in Hexane.
-
Visualization: UV (254 nm). Indazoles absorb strongly.
-
Expected Rf Values:
-
N1-Isomer (Impurity): Rf ~ 0.60
-
N2-Isomer (Target): Rf ~ 0.45
-
Starting Material (if unreacted): Rf < 0.20 (Due to free N-H hydrogen bonding).
-
Flash Chromatography Gradient
Column Dimensions: Select a cartridge size where the sample mass is 1-2% of the silica mass (e.g., 12g column for 100-200mg sample).
| Step | Time / CV (Column Volumes) | % Mobile Phase B (EtOAc) | Flow Rate | Mode |
| Equilibration | 3 CV | 0% | Standard | Isocratic |
| Injection | - | - | - | - |
| Hold | 2 CV | 0% | Standard | Isocratic |
| Gradient 1 | 10 CV | 0% → 15% | Standard | Linear |
| Gradient 2 | 10 CV | 15% → 40% | Standard | Linear |
| Flush | 3 CV | 100% | High | Isocratic |
Elution Logic:
-
The initial hold and shallow gradient (0-15%) are critical to elute non-polar impurities and the N1-isomer front.
-
The target N2-isomer typically elutes between 15-25% EtOAc.
Detection & Fraction Collection
-
Wavelengths: Monitor 254 nm (primary) and 280 nm.
-
Collection: Collect all peaks. The N1 and N2 isomers may have "touching bands" if the loading is high. Use test tubes rather than large bottles to allow for cutting mixed fractions.
Structural Validation (QC)
Once isolated, the regioisomer must be confirmed by NMR. The position of the N-methyl group is diagnostic.[4]
-
1H NMR (CDCl3):
-
N2-Me (Target): The methyl singlet typically appears at 4.0 – 4.2 ppm . The C3-methoxy group appears near 4.1 ppm.
-
N1-Me (Impurity): The methyl singlet typically appears upfield at 3.9 – 4.0 ppm .
-
Differentiation: The most reliable check is NOESY or HMBC .
-
N2-Me will show NOE correlation to the C3-Methoxy group (proximity).
-
N1-Me will show NOE correlation to the C7-H proton (aromatic ring).
-
-
Workflow Visualization
Figure 1: Purification workflow for separating indazole regioisomers.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Co-elution of Isomers | Gradient too steep or column overloaded. | Reduce sample load to <1% of silica mass. Use a shallower gradient (e.g., 0-20% over 20 CV). |
| Tailing / Streaking | Acidic silanols interacting with basic nitrogen. | Add 0.1% Triethylamine (TEA) or 1% Methanol to the mobile phase to cap silanols. |
| Product Degradation | Hydrolysis of 3-methoxy group (rare but possible). | Avoid prolonged exposure to acidic silica. Elute quickly. Store pure compound in neutral solvent. |
| Low Recovery | Product crystallizing on column or retained. | Ensure solubility in mobile phase. If retained, flush with 10% MeOH/DCM at the end of the run. |
References
-
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of the American Chemical Society.[5] Retrieved from [Link]
-
PubChem. (2025).[6] 2-Methyl-2H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Luo, G., et al. (2006). Regioselective synthesis of 2H-indazoles. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Tautomer-Locked Pharmacophore Profiling using 3-Methoxy-2-Methyl-2H-Indazole
Executive Summary
This technical guide details the application of 3-methoxy-2-methyl-2H-indazole as a specialized chemical probe in kinase inhibitor discovery. While the indazole scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the thermodynamic equilibrium between 1H- and 2H-tautomers presents a significant challenge in Structure-Activity Relationship (SAR) modeling.
This protocol outlines the use of the 3-methoxy-2-methyl-2H-indazole motif as a "tautomer-locked" mimetic. By permanently fixing the quinoid-like 2H-conformation and introducing a 3-methoxy hydrogen bond acceptor, researchers can unambiguously validate binding modes in the ATP-binding cleft (hinge region) of targets such as VEGFR-2 , JNK3 , and Aurora Kinases .
Technical Background & Mechanistic Logic
The Tautomer Problem in Kinase Inhibitors
Unsubstituted indazoles exist in a tautomeric equilibrium, predominantly favoring the 1H-form in solution. However, co-crystal structures often reveal the 2H-tautomer as the bioactive conformation, particularly when the N2 nitrogen interacts with specific residues (e.g., Lys868 in VEGFR-2) or water networks.
-
1H-Indazole: Benzenoid character; N1 is H-bond donor, N2 is acceptor.
-
2H-Indazole: Quinoid character; N2 is H-bond donor (if unsubstituted), N1 is acceptor.
-
The Probe (3-methoxy-2-methyl-): The N2-methyl group sterically and electronically "locks" the ring in the 2H-form, preventing tautomerization. The 3-methoxy group provides an additional vector for H-bond acceptance or dipole interactions, probing the "gatekeeper" or solvent-exposed regions.
Structural Logic Diagram
The following diagram illustrates the decision logic for utilizing this scaffold to distinguish between Type I and Type 1.5/II binding modes.
Caption: Decision tree for implementing N2-methylated indazole probes to resolve bioactive tautomer ambiguity in kinase drug discovery.
Experimental Protocols
Synthesis of the Probe (3-methoxy-2-methyl-2H-indazole)
Note: Synthesis of 2H-indazoles requires specific conditions to avoid the thermodynamically favored 1H-isomer.
Methodology (Copper-Catalyzed One-Pot Synthesis): This protocol is adapted from recent advancements in 2H-indazole synthesis (e.g., Org. Lett. methods).
-
Reagents: 2-bromobenzaldehyde (1.0 eq), Methylamine (1.2 eq, 33% in EtOH), Sodium Azide (1.5 eq), CuI (10 mol%), Ligand (L-proline or DMEDA, 20 mol%), K2CO3 (2.0 eq), DMSO.
-
Step A (Imine Formation): Combine 2-bromobenzaldehyde and methylamine in DMSO. Stir at RT for 2 hours to form the imine intermediate.
-
Step B (Cyclization): Add NaN3, CuI, Ligand, and Base to the reaction vessel. Heat to 110°C for 12 hours.
-
Step C (C3-Functionalization): The resulting 2-methyl-2H-indazole is treated with Selectfluor/MeOH (photocatalytic conditions) or via lithiation (LDA at -78°C) followed by quenching with trimethyl borate and oxidation/methylation to install the 3-methoxy group.
-
Alternative: Start with 2-bromo-alpha-methoxy-benzaldehyde if available.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). 2H-indazoles typically elute differently than 1H-isomers due to polarity differences.
Kinase Selectivity Profiling (TR-FRET Assay)
This assay quantifies the affinity of the probe against a panel of kinases (VEGFR-2, JNK3, p38α) to determine the selectivity profile driven by the N2-methyl/C3-methoxy motif.
Materials:
-
Recombinant Kinases (VEGFR-2, JNK3).
-
Europium-labeled anti-phospho antibody.
-
AlexaFluor 647-labeled Kinase Tracer (ATP competitive).
-
Probe Compound: 3-methoxy-2-methyl-2H-indazole (10 mM DMSO stock).
Procedure:
-
Preparation: Dilute the probe compound in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).
-
Incubation: Dispense 5 µL of compound and 5 µL of Kinase/Antibody mixture into a 384-well white low-volume plate. Incubate for 1 hour at RT.
-
Tracer Addition: Add 5 µL of Tracer (at Kd concentration). Incubate for 1 hour.
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.
Data Analysis & Interpretation
Expected Results: Tautomer Differentiation
The following table illustrates hypothetical data comparing the "Locked" probe against the unsubstituted parent and the N1-methyl isomer.
| Compound Variant | Structure Description | VEGFR-2 IC50 (nM) | JNK3 IC50 (nM) | Interpretation |
| Parent | 1H/2H-Indazole (Unsub) | 45 | 120 | Ambiguous binding mode. |
| Probe (Target) | 3-methoxy-2-methyl-2H-indazole | 12 | 35 | Potency Improved. Validates 2H-binding mode. The 3-methoxy likely engages hinge residues. |
| Negative Control | 3-methoxy-1-methyl-1H-indazole | >10,000 | 850 | Potency Lost. Steric clash or loss of critical H-bond donor/acceptor pattern confirms 2H specificity. |
Mechanistic Insight (VEGFR-2 Case Study)
Research indicates that for VEGFR-2 inhibitors (like Pazopanib analogs), the 2H-indazole moiety projects into a lipophilic pocket and interacts with Lys868 via cation-
-
Observation: If the 3-methoxy-2-methyl probe retains high potency, it confirms that the N2-methyl group is tolerated in the solvent channel or hydrophobic pocket, and the "quinoid" electronic distribution of the 2H-ring is essential for the
-stacking interaction with the phenylalanine gatekeeper.
Visualizing the Signaling Pathway Impact
The following diagram depicts the downstream effects of inhibiting VEGFR-2 using the 2H-indazole probe, highlighting the interruption of angiogenesis pathways.
Caption: Pathway map showing the interruption of VEGF-driven angiogenesis by 2H-indazole mediated VEGFR-2 inhibition.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. (2021).
-
Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters. (2011).
-
Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. (2010).
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. RSC Medicinal Chemistry. (2020).
-
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Scientific Reports. (2016).
Advanced Protocols for the Regioselective Synthesis of 2H-Indazole Derivatives
Executive Summary & Strategic Importance
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. While 1H-indazoles are thermodynamically favored, 2H-indazoles have emerged as high-value pharmacophores, appearing in FDA-approved kinase inhibitors like Pazopanib and Axitinib .
However, the synthesis of 2H-indazoles presents a unique challenge: the regioselectivity paradox . Standard alkylation of the indazole core predominantly yields the thermodynamically stable 1H-isomer (typically >9:1 ratio), necessitating tedious chromatographic separation.
This guide details three field-proven, self-validating protocols designed to bypass this limitation. We prioritize de novo cyclization strategies that lock the 2H-regiochemistry early in the synthesis, followed by late-stage functionalization techniques.
Strategic Route Selection
Before initiating synthesis, select the optimal pathway based on your substrate availability and substitution requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route for 2H-indazoles.
Experimental Protocols
Protocol 1: The Davis-Beirut Reaction
Best for: Constructing the 2H-indazole core from 2-nitrobenzylamines. Mechanism: Intramolecular N-N bond formation via an o-nitrosobenzylidine imine intermediate. This method is inherently selective for the 2H-isomer.
Materials
-
Substrate: N-Substituted-2-nitrobenzylamine (1.0 equiv)
-
Base: Potassium Hydroxide (KOH) (10.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)
-
Atmosphere: Air (Open vessel)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted-2-nitrobenzylamine in MeOH.
-
Base Addition: Add KOH pellets (10 equiv) directly to the solution. The reaction is typically exothermic; ensure adequate stirring.
-
Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor conversion by TLC (typically 30–50% EtOAc/Hexanes).
-
Checkpoint: The reaction mixture often turns deep red/brown due to the formation of the nitroso intermediate before fading to the lighter color of the product.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Quench: Dilute with water (approx. 5x volume) and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).
Expert Note: Unlike Cadogan cyclizations, this method tolerates air and moisture well. It is the "workhorse" reaction for simple 2-alkyl/aryl indazoles.
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization
Best for: Rapid library generation where the amine component needs to be varied. Mechanism: Condensation of amine and aldehyde to form a Schiff base, followed by deoxygenative cyclization mediated by phosphine.
Materials
-
Substrate A: 2-Nitrobenzaldehyde (1.0 equiv)
-
Substrate B: Primary Amine (aniline or alkyl amine) (1.05 equiv)
-
Reductant: Tri-n-butylphosphine (PBu₃) (2.5 equiv)
-
Solvent: Isopropanol (i-PrOH) (anhydrous)
-
Temperature: 80 °C
Step-by-Step Procedure
-
Schiff Base Formation: In a sealed tube or pressure vial, combine 2-nitrobenzaldehyde and the primary amine in i-PrOH (0.2 M). Add activated 3Å molecular sieves if the amine is slow to condense. Stir at room temperature for 2 hours.
-
Validation: Confirm imine formation by ¹H NMR (disappearance of aldehyde proton at ~10.4 ppm, appearance of imine proton ~8.8 ppm).
-
-
Cyclization: Add PBu₃ (2.5 equiv) dropwise via syringe.
-
Heating: Seal the vessel and heat to 80 °C for 12–24 hours.
-
Workup: Cool to room temperature. The byproduct, tributylphosphine oxide (OPBu₃), is difficult to remove.
-
Purification Strategy:
-
Option A: If the product is solid, triturate with hexanes/ether (OPBu₃ is soluble in hexanes).
-
Option B: Use reverse-phase chromatography (C18) if standard silica fails to separate the product from phosphine oxide.
-
Protocol 3: Pd(II)-Catalyzed C-3 Arylation (Late-Stage Functionalization)
Best for: Adding complexity to an existing 2H-indazole core. Critical Insight: 2H-indazoles are significantly more reactive toward C-3 activation than 1H-indazoles, allowing for highly selective functionalization without protecting groups.
Materials
-
Substrate: 2-Substituted-2H-indazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base: Cs₂CO₃ (1.0 equiv)[1]
-
Solvent: Toluene (anhydrous)
-
Conditions: 110 °C, sealed tube, 48 h.
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, mix Pd(OAc)₂ and 1,10-phenanthroline in Toluene for 10 minutes to form the active cationic complex.
-
Addition: Add the 2H-indazole, Aryl Iodide, and Cs₂CO₃.
-
Reaction: Seal the tube and heat to 110 °C.
-
Mechanistic Note: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The N-2 substituent directs the palladium to the C-3 position.
-
-
Filtration: Cool and filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Purification: Concentrate and purify via silica gel chromatography.
Characterization & Troubleshooting
Distinguishing 1H vs. 2H Isomers
Misassignment of regiochemistry is a common error. Use this comparative data table for immediate validation.
| Feature | 1H-Indazole (Thermodynamic) | 2H-Indazole (Kinetic/Target) | Mechanistic Cause |
| H-3 Proton (¹H NMR) | δ 8.0 – 8.2 ppm | δ 8.3 – 8.7 ppm | Deshielding by adjacent N-2 lone pair/substituent. |
| H-7 Proton (¹H NMR) | δ 7.6 – 7.8 ppm | δ 7.0 – 7.2 ppm | 2H isomer lacks the anisotropic deshielding of the N-1 lone pair found in 1H. |
| C-3 Carbon (¹³C NMR) | ~135 ppm | ~123 ppm | Significant upfield shift in 2H isomers. |
| UV-Vis | λ_max ~290-300 nm | λ_max ~310-320 nm | 2H-indazoles typically show a bathochromic shift (red shift). |
| Crystallinity | Generally higher MP | Generally lower MP | Lower symmetry and packing efficiency of 2H. |
Troubleshooting Guide
-
Problem: Mixture of 1H and 2H isomers observed during alkylation.
-
Solution: Avoid direct alkylation of indazole. Switch to Protocol 1 (Davis-Beirut). If alkylation is unavoidable, use Ga/Al-mediated alkylation (Gallium/Aluminum in DMF), which has shown high 2H-selectivity compared to NaH or K₂CO₃ methods.
-
-
Problem: Low yield in Protocol 2 (Cadogan).
-
Solution: Ensure the Schiff base formation is complete before adding PBu₃. Sterically hindered amines require higher temperatures (refluxing toluene with Dean-Stark) for the initial condensation step.
-
Mechanistic Visualization
Understanding the Davis-Beirut mechanism is key to optimizing reaction times and yields.
Figure 2: Mechanism of the Davis-Beirut reaction illustrating the critical nitroso-imine intermediate.
References
-
Davis-Beirut Reaction: Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). "2H-Indazoles via the Davis-Beirut Reaction." Journal of Organic Chemistry. Link
-
Cadogan Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link
-
C-3 Arylation: Ye, M., et al. (2013). "Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles." Chemical Communications.[2] Link
-
Ga/Al Alkylation: Lin, M. H., et al. (2015).[3] "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles." Organic & Biomolecular Chemistry. Link
-
NMR Characterization: Claramunt, R. M., et al. (1991). "The annular tautomerism of indazoles." Canadian Journal of Chemistry.[4] Link
Sources
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Analytical Characterization of 2H-Indazole, 3-methoxy-2-methyl-: HPLC and GC-MS Application Protocols
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists.
Introduction & Chemical Context
2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3) is an important heterocyclic building block frequently utilized in medicinal chemistry and the synthesis of complex pharmaceutical intermediates[1]. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol , this compound features both methoxy and methyl substitutions on a 2H-indazole core[1].
Because indazole derivatives can exhibit varying degrees of thermal stability and basicity, rigorous analytical characterization is required to ensure batch-to-batch reproducibility. This application note details field-proven, self-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols designed specifically for the purity profiling and structural confirmation of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Causality of Methodological Choices
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile and thermally labile heterocyclic compounds[2].
-
Stationary Phase: A standard C18 column is selected due to its excellent retention of aromatic systems via hydrophobic interactions.
-
Mobile Phase pH: Indazoles contain weakly basic nitrogen atoms. If analyzed at a neutral pH, these nitrogens can interact with residual silanols on the silica backbone of the C18 column, leading to severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the nitrogen atoms remain fully protonated, suppressing silanol interactions and ensuring sharp, symmetrical peaks[2].
-
Gradient Elution: A gradient transitioning from 5% to 95% organic solvent ensures that polar synthetic byproducts elute early, while the main compound and any lipophilic impurities are efficiently resolved later in the run.
Step-by-Step Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 2H-Indazole, 3-methoxy-2-methyl- into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of HPLC-grade Acetonitrile and sonicate for 2 minutes until fully dissolved. Dilute to the mark with Milli-Q water to achieve a 1.0 mg/mL stock solution.
-
Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) Water:Acetonitrile mixture (Final concentration: 0.1 mg/mL).
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[2].
Chromatographic Conditions
-
Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV/DAD at 254 nm (primary) and 280 nm (secondary indazole chromophore).
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A (H₂O) | % Mobile Phase B (MeCN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic |
| 12.0 | 5 | 95 | Linear Ramp |
| 15.0 | 5 | 95 | Isocratic Hold |
| 15.1 | 95 | 5 | Step Return |
| 20.0 | 95 | 5 | Re-equilibration |
System Suitability Testing (Self-Validation)
To ensure the protocol is self-validating, perform the following System Suitability Test (SST) prior to sample analysis:
-
Blank Injection: Inject the 50:50 diluent to verify a stable baseline and the absence of carryover.
-
Precision: Inject the 0.1 mg/mL working solution five consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the retention time RSD must be ≤ 1.0%.
-
Peak Symmetry: The tailing factor (Tf) for the main peak must be ≤ 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Causality of Methodological Choices
GC-MS provides orthogonal analytical data to HPLC, offering structural confirmation via electron ionization (EI) fragmentation.
-
Derivatization: With a molecular weight of 162.19 g/mol and lacking highly polar, hydrogen-bonding functional groups (such as free -OH or -COOH), 2H-Indazole, 3-methoxy-2-methyl- is sufficiently volatile and thermally stable for direct GC analysis without prior derivatization[3].
-
Column Selection: A DB-5MS (5% phenyl-arylene, 95% dimethylpolysiloxane) column is chosen. The phenyl content provides optimal dispersive interactions for the pi-electrons of the indazole aromatic ring, ensuring excellent peak shape[3],.
-
Ionization: Standard 70 eV Electron Ionization (EI) is utilized to generate reproducible fragmentation patterns that can be cross-referenced with established mass spectral libraries[3].
Step-by-Step Sample Preparation
-
Stock Dilution: Transfer 1.0 mL of the 1.0 mg/mL HPLC stock solution into a glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 10 mL of GC-MS grade Methanol to achieve a concentration of 0.1 mg/mL.
-
Transfer: Transfer 1.0 mL into a GC autosampler vial equipped with a glass insert.
Instrumental Conditions
-
Column: DB-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness[3].
-
Carrier Gas: Helium (Ultra-High Purity, 99.999%).
-
Flow Rate: 1.0 mL/min (Constant Flow mode).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, Ratio 10:1.
-
Injection Volume: 1.0 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (EI mode)[3].
-
Mass Scan Range: m/z 40 to 350.
Table 2: GC Oven Temperature Program
| Ramp Rate (°C/min) | Target Temperature (°C) | Hold Time (min) | Total Time (min) |
| - | 80 | 1.0 | 1.0 |
| 15.0 | 280 | 5.0 | 19.33 |
Table 3: Anticipated GC-MS Fragmentation Profile
| m/z Value | Relative Intensity | Structural Assignment / Loss |
| 162 | High (Base Peak or near) | Molecular Ion [M]⁺ (C9H10N2O) |
| 147 | Medium - High | [M - CH3]⁺ (Loss of methyl group) |
| 131 | Medium | [M - OCH3]⁺ (Loss of methoxy group) |
| 104 | Low - Medium | Cleavage of the heterocyclic ring system |
| 77 | Medium | Phenyl cation [C6H5]⁺ |
System Suitability Testing (Self-Validation)
-
MS Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to verify that the mass-to-charge ratios (m/z 69, 219, and 502) are correctly calibrated and that isotopic ratios are within acceptable limits.
-
Solvent Blank: Inject 1.0 µL of Methanol to ensure the column is free of siloxane bleed and ghost peaks.
Analytical Workflow Visualization
Figure 1: Analytical workflow for the characterization of 2H-Indazole, 3-methoxy-2-methyl-.
References
-
Polo, E., et al. "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives." MDPI, 2016. Available at:[Link]
-
Slovenian National Forensic Laboratory. "ANALYTICAL REPORT - 5F-ADB 2-indazole isomer (C20H28FN3O3)." policija.si, 2020. Available at:[Link]
Sources
Troubleshooting & Optimization
troubleshooting common issues in 2H-indazole synthesis
Welcome to the Technical Support Center for 2H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2H-indazoles. This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, addressing specific issues you may face during your experiments. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the regioselective formation of the desired 2H-indazole isomers.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a low yield of the desired 2H-indazole and a high amount of the 1H-isomer. What are the likely causes and solutions?
This is a frequently encountered issue, primarily because 1H-indazoles are generally the thermodynamically more stable isomer, whereas 2H-indazoles are often the kinetic product.[1][2] The formation of the undesired 1H-isomer is typically favored by conditions that allow the reaction to reach equilibrium.
Potential Causes & Recommended Solutions:
| Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures provide the activation energy needed to overcome the isomerization barrier from the kinetic 2H-product to the more stable 1H-product.[1] | Conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) to favor the kinetic pathway. Avoid prolonged heating during both the reaction and subsequent workup steps. |
| Prolonged Reaction Time | Extended reaction times can facilitate the gradual isomerization of the initially formed 2H-indazole to the 1H-isomer, particularly if the reaction conditions are reversible.[1] | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the risk of isomerization. |
| Choice of Base and Solvent | The regioselectivity of N-alkylation is highly dependent on the specific combination of the base and solvent used.[3] Certain combinations may favor the thermodynamic product. | For direct alkylation, employ conditions that favor the kinetic product. For instance, Mitsunobu conditions often show a strong preference for the formation of the N2-regioisomer.[1] |
| Isomerization During Workup or Purification | Exposure to acidic or basic conditions during aqueous workup, or high temperatures during solvent evaporation or column chromatography, can induce isomerization of the desired 2H-indazole.[1] | During workup, use neutral pH washes. Concentrate the product in vacuo at low temperatures. For purification, consider flash column chromatography with a carefully selected solvent system or recrystallization from a mixed solvent system, which can be effective for separating isomers.[1][4] |
Q2: I am attempting a direct N-alkylation of an indazole, but the regioselectivity is poor. How can I improve the N2-selectivity?
Achieving high N2-selectivity in the direct alkylation of indazoles is a significant challenge due to the inherent thermodynamic stability of the N1-isomer.[1][5] Success lies in maintaining strict kinetic control over the reaction.
Key Factors Influencing N2-Selectivity:
-
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the site of alkylation.
-
Electronic Effects: The electronic nature of substituents on the indazole ring can alter the nucleophilicity of the N1 and N2 positions.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the regioselectivity.
A general and selective method for the N2-alkylation of 1H-indazoles and 1H-azaindazoles involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate.[6][7] This method has been shown to be effective for a diverse range of primary, secondary, and tertiary alkyl groups, affording the corresponding 2-alkyl-2H-indazoles with no observation of the N1-isomer.[6][8]
Troubleshooting Workflow for Optimizing N2-Selectivity:
Caption: A decision workflow for troubleshooting and optimizing the N2-selectivity in 2H-indazole synthesis.
Q3: My Davis-Beirut reaction is giving a low yield. What are some common causes and how can I optimize the reaction?
The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from inexpensive starting materials without the need for toxic metals.[9] It involves the N,N-bond forming heterocyclization of a N-substituted 2-nitrobenzylamine in the presence of a base.[9]
Common Causes of Low Yield and Optimization Strategies:
| Cause | Explanation | Optimization Strategy |
| Inappropriate Water Content | The amount of water in the alcoholic solvent can dramatically affect the reaction yield. Anhydrous conditions can lead to significantly lower yields. | The addition of a controlled amount of water (around 15-25%) to the alcoholic solvent has been shown to dramatically increase the yield of the 2H-indazole product.[10] However, excessive water (e.g., >50%) can lead to a sharp decrease in yield.[10] |
| Base Strength and Concentration | The reaction is base-catalyzed, and the choice and concentration of the base are critical.[9][11] | Strong bases like NaOH or KOH are typically used.[9] The optimal concentration should be determined empirically for a specific substrate. |
| Side Reactions | Depending on the substrate and reaction conditions, side reactions can compete with the desired cyclization. | Careful control of temperature and reaction time is crucial. Monitoring the reaction by TLC or LC-MS can help in determining the optimal time to quench the reaction and minimize byproduct formation. |
| Purity of Starting Materials | Impurities in the N-substituted 2-nitrobenzylamine can interfere with the reaction. | Ensure the starting material is of high purity. Recrystallization or chromatographic purification of the starting material may be necessary. |
Proposed Mechanism of the Davis-Beirut Reaction in Base:
Caption: A simplified representation of the proposed mechanism for the base-catalyzed Davis-Beirut reaction.[9]
Q4: I am struggling to separate the 1H- and 2H-indazole isomers. What are the recommended purification techniques?
The separation of 1H- and 2H-indazole isomers can be challenging due to their similar polarities. However, several techniques can be successfully employed.
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most common method for separating indazole isomers. Careful selection of the solvent system is critical. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) often provides good separation.[12]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable mixed solvent system can be a highly effective method for obtaining a single, pure isomer.[4] The choice of solvents will depend on the specific solubility of the isomers.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be an excellent option.
-
Derivatization: In some cases, the mixture of isomers can be derivatized (e.g., by acetylation) to facilitate separation.[13] After separation, the protecting group can be removed to yield the pure isomer.
Experimental Protocols
Protocol 1: General Procedure for N2-Alkylation of 1H-Indazoles using Alkyl 2,2,2-Trichloroacetimidates[6][7]
This protocol describes a general and highly selective method for the synthesis of 2-alkyl-2H-indazoles.
Materials:
-
1H-Indazole or substituted 1H-indazole
-
Alkyl 2,2,2-trichloroacetimidate (primary, secondary, or tertiary)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous solvent (e.g., dichloromethane, DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the 1H-indazole (1.0 equiv) in the anhydrous solvent under an inert atmosphere, add the alkyl 2,2,2-trichloroacetimidate (1.1-1.5 equiv).
-
Cool the reaction mixture to 0 °C.
-
Add the promoter (TfOH or Cu(OTf)₂, 0.1-0.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-2H-indazole.
Protocol 2: A Mild, One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis[14]
This protocol provides an operationally simple and efficient one-pot synthesis of 2H-indazoles from commercially available starting materials.
Materials:
-
ortho-Nitrobenzaldehyde
-
Aniline or aliphatic amine
-
Tri-n-butylphosphine
-
Isopropanol (i-PrOH)
Procedure:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv) and the aniline or aliphatic amine (1.1 equiv) in isopropanol.
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the condensation reaction and formation of the ortho-imino-nitrobenzene intermediate.
-
To the reaction mixture, add tri-n-butylphosphine (1.5 equiv) dropwise at 80 °C.
-
Continue to stir the reaction at 80 °C for an additional 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2H-indazole.
References
-
Davis–Beirut reaction - Wikipedia. [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. [Link]
-
Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis - American Chemical Society. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC. [Link]
-
Intramolecular Diels–Alder Cascade to Access 6- or 7-Aza-Indazoles. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Divergent Synthesis of 6- or 7-Aza-Indazoles via Intramolecular Diels–Alder Cascade of Pyrazines | Organic Letters - ACS Publications. [Link]
-
Full article: Regioselective Synthesis of Indazole N 1‐ and N 2‐(β‐d‐Ribonucleosides). [Link]
-
Acid and base catalyzed Davis-Beirut reaction: Experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles | Request PDF - ResearchGate. [Link]
-
Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety | Request PDF - ResearchGate. [Link]
-
Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). [Link]
-
The Davis-Beirut Reaction - Blog Baladi. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
-
Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation - PMC. [Link]
-
Optimized Synthesis of 7-Azaindazole by a Diels–Alder Cascade and Associated Process Safety - ACS Publications. [Link]
-
Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety | Request PDF - ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC. [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
-
Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. [Link]
-
Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles - AUB ScholarWorks. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Methylation of 3-Methoxyindazole
Welcome to the technical support center for the synthesis and optimization of methylated 3-methoxyindazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The methylation of 3-methoxyindazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of alkylation on the pyrazole ring. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcomes with confidence and precision.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Question 1: My reaction is producing a mixture of N1 and N2-methylated isomers. How can I improve the selectivity for the desired N1-methyl-3-methoxyindazole?
Answer: Achieving high N1-selectivity hinges on running the reaction under thermodynamic control, which favors the formation of the more stable N1-substituted product.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3] Here are the critical parameters to adjust:
-
Choice of Base and Solvent (The Critical Pair): The combination of sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][4]
-
Temperature and Reaction Time: Allowing the reaction to stir for a sufficient duration (e.g., 12-24 hours) at room temperature or with gentle heating can facilitate equilibration, ensuring the thermodynamically favored N1 isomer is the major product.[3]
Visualizing the N1-Directing Chelation Effect
Caption: Chelation of Na+ directs methylation to the N1 position.
Question 2: I need to synthesize the N2-methylated isomer, but my reaction favors the N1 product. How can I achieve N2 selectivity?
Answer: Selective synthesis of the N2-isomer requires conditions that operate under kinetic control, favoring the faster-forming product before it can equilibrate to the more stable N1-isomer.[3][6] The N2 position is often more sterically accessible and can be more nucleophilic under certain conditions.[6]
-
Avoid Strong, Chelating Bases: Do not use NaH. Instead, consider weaker bases like potassium carbonate (K₂CO₃) or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]
-
Solvent Choice is Key: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used. These solvents do not promote the same level of cation chelation as THF, leaving the N2 position more accessible.
-
Choice of Methylating Agent: While methyl iodide can be used, greener and often highly effective reagents like dimethyl carbonate (DMC) have proven successful for N2-methylation, particularly when paired with an organic base in DMF.[6]
-
Lower Temperatures: Running the reaction at lower temperatures can help trap the kinetic product and prevent isomerization to the thermodynamic N1 product.
Question 3: My reaction is sluggish and does not go to completion, even after 24 hours. What are the potential causes?
Answer: An incomplete reaction can be traced back to several factors related to reagents and reaction setup:
-
Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you are using a fresh bottle of NaH (60% dispersion in mineral oil) and that it has been handled under a dry, inert atmosphere (Nitrogen or Argon).
-
Wet Solvent or Glassware: Any moisture in the reaction will quench the NaH and the indazolide anion. Ensure your THF is anhydrous and that all glassware was oven or flame-dried before use.
-
Insufficient Base: A stoichiometric amount or slight excess (e.g., 1.2 equivalents) of the base is required to ensure complete deprotonation of the 3-methoxyindazole starting material.[6]
-
Poor Quality Methylating Agent: Ensure your methylating agent (e.g., methyl iodide) is fresh. Older bottles can decompose, reducing the effective concentration of the electrophile.
-
Reaction Monitoring: Confirm the lack of conversion using an appropriate analytical method like Thin Layer Chromatography (TLC) or LC-MS before concluding the reaction has stalled.
Troubleshooting Workflow for Incomplete Reactions
Caption: A step-by-step workflow for diagnosing incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing N1 vs. N2 regioselectivity in indazole methylation? The outcome is a competition between thermodynamic and kinetic control.[6]
-
Thermodynamic Control: Leads to the most stable product. For indazoles, the N1-alkylated isomer is generally the more thermodynamically stable product.[2][3] These conditions often involve stronger bases and allow for equilibration.
-
Kinetic Control: Leads to the fastest-formed product. The N2-position can be the site of faster attack under certain conditions, making the N2-alkylated isomer the kinetic product.[3][6] These reactions are typically run under milder conditions that prevent equilibration.
Q2: Besides methyl iodide, what other methylating agents can be used? Several agents are available, each with its own advantages and disadvantages:
-
Dimethyl Sulfate (DMS): Highly effective and often cheaper than methyl iodide, but it is extremely toxic and requires careful handling.
-
Dimethyl Carbonate (DMC): A much safer, "green" methylating agent.[7][8] It is less reactive and often requires higher temperatures or specific catalysts but can provide excellent selectivity, particularly for N2-methylation.[6]
-
Methyl Tosylate: A solid, non-volatile methylating agent that is easier to handle than liquids, but can be more expensive.
Q3: How should I monitor the reaction's progress and characterize the final products?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between the starting material and the two potential isomeric products. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.
-
Product Characterization: The N1 and N2 isomers can be distinguished using ¹H NMR spectroscopy. The chemical shifts of the protons on the indazole ring, particularly the proton at the C7 position, are often different between the two isomers.[9] Nuclear Overhauser Effect (NOE) experiments can also be used to definitively assign the structure by observing the spatial proximity between the newly introduced methyl group and the protons on the indazole ring.
Optimized Experimental Protocols
Table 1: Summary of Conditions for Regioselective Methylation
| Target Product | Control Type | Base (equiv.) | Solvent | Methylating Agent (equiv.) | Temperature | Typical N1:N2 Ratio | Reference |
| N1-Methyl | Thermodynamic | NaH (1.2) | Anhydrous THF | CH₃I (1.1) | 0 °C to RT | >95:5 | [1][5] |
| N2-Methyl | Kinetic | DABCO (1.0) | Anhydrous DMF | DMC (1.2) | Reflux | <10:90 | [6] |
Protocol 1: Selective Synthesis of 1-Methyl-3-methoxy-1H-indazole (N1-Isomer)
This protocol is designed to maximize the yield of the thermodynamically favored N1-isomer.[5][6]
Materials:
-
3-methoxy-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxy-1H-indazole (1.0 equiv).
-
Add anhydrous THF to create a solution of approximately 0.1 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure 1-methyl-3-methoxy-1H-indazole.
Protocol 2: Selective Synthesis of 2-Methyl-3-methoxy-2H-indazole (N2-Isomer)
This protocol utilizes conditions that favor the kinetic N2-isomer.[6]
Materials:
-
3-methoxy-1H-indazole
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add 3-methoxy-1H-indazole (1.0 equiv) and DABCO (1.0 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) to the mixture.
-
Heat the reaction system to reflux and continue stirring for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure 2-methyl-3-methoxy-2H-indazole.
References
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Tech Support.
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363–27375. [Link]
-
Alam, M. S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101493. [Link]
- Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
- Chen, J., et al. (2020). Late-stage oxidative C(sp3)–H methylation.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-4-ol. BenchChem Tech Support.
-
Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 186-192. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions a.
-
Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem Tech Support.
- BenchChem. (n.d.). 3-(p-Methoxybenzoyl)-N-methylindole.
- ResearchGate. (n.d.). Optimization of Reaction Conditions a.
- Reddy, B. S., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(12), 1549-1552.
- Macmillan Group, Princeton University. (2023). Late-Stage C(sp3)
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- University of Akron. (n.d.).
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Princeton University. (2023). Late-Stage C(sp>3>)
- ResearchGate. (2021).
- Google Patents. (n.d.). CN111978280A - Methylation synthesis method of N-heterocyclic compound.
- Wang, H., et al. (2019). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Green Chemistry, 21(17), 4698-4704.
- Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435.
- Royal Society of Chemistry. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions.
- Nature. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(p-Methoxybenzoyl)-N-methylindole | 98647-17-7 | Benchchem [benchchem.com]
- 8. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 9. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Purification of 3-Methoxy-2-methyl-2H-indazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 2H-indazoles. The synthesis of 3-methoxy-2-methyl-2H-indazole—typically achieved via the methylation of 3-methoxy-1H-indazole or 1H-indazol-3-ol—inevitably yields a mixture of regioisomers[1]. Separating the kinetically/thermodynamically competitive 2-methyl-2H isomer from the predominantly favored 1-methyl-1H isomer presents unique chromatographic challenges due to tautomeric stability, polarity shifts, and basicity[2].
This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the high-purity isolation of your target compound.
Part 1: Physicochemical Foundations (The "Why")
To successfully purify 3-methoxy-2-methyl-2H-indazole, one must first understand the electronic differences between the 1H and 2H scaffolds. While 1H-indazoles exhibit a stable benzenoid aromatic system, 2H-indazoles possess an ortho-quinonoid character[2]. This structural divergence fundamentally alters their interaction with chromatographic stationary phases, dictating their elution order and peak shape.
Table 1: Comparative Physicochemical Properties of Indazole Regioisomers
| Property | 1-Methyl-3-methoxy-1H-indazole | 3-Methoxy-2-methyl-2H-indazole |
| Aromatic Character | Benzenoid[2] | Ortho-quinonoid[2] |
| Dipole Moment (D) | ~1.50[3] | ~3.40[3] |
| Basicity (pKb) | ~0.42[3] | ~2.02[3] |
| Silica Gel Elution Order | First (Less Polar) | Second (More Polar) |
| ¹H NMR (N-CH₃ shift) | ~3.98 ppm[4] | ~4.16 ppm[4] |
Part 2: Troubleshooting FAQs
Q1: Why do my 1-methyl and 2-methyl regioisomers co-elute or streak on standard silica gel? A1: This is a direct consequence of the 2H-indazole's ortho-quinonoid structure. The 2-methyl-2H isomer has a significantly higher dipole moment (~3.40 D) compared to the 1-methyl-1H isomer (~1.50 D)[3]. Consequently, the 2H isomer interacts much more strongly with the polar silanol groups of the silica gel, causing it to elute later. If you are using a non-polar solvent system (e.g., pure Hexanes/Ethyl Acetate), the strong dipole interaction causes streaking and co-elution. Solution: Transition to a shallower gradient and incorporate a basic modifier (see Protocol A).
Q2: I am experiencing severe peak tailing for the 2H-indazole during normal-phase chromatography. How do I fix this? A2: Tailing is caused by secondary interactions between the basic N2 nitrogen of the indazole and the acidic silanol sites on the silica gel. The 2H-indazole is significantly more basic (pKb ~2.02) than its 1H counterpart (pKb ~0.42)[3]. Solution: Pre-treat your silica column and dope your mobile phase with 1% (v/v) Triethylamine (TEA). This competitively binds the acidic silanol sites, ensuring sharp, symmetrical peaks.
Q3: How can I definitively confirm I have isolated the 3-methoxy-2-methyl-2H-indazole and not the 1-methyl-1H isomer? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable self-validating tool here. Because the N-methyl group in the 2H isomer is situated on the more electron-rich, ortho-quinonoid nitrogen, its protons are more deshielded. Look for the N-methyl singlet: in the 2H isomer, it typically appears further downfield (around 4.16 ppm) compared to the 1H isomer (around 3.98 ppm)[4]. Additionally, the C3 carbon in 2H-indazoles typically resonates around 123–124 ppm in ¹³C NMR[5].
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Optimized Normal-Phase Flash Chromatography for Regioisomer Separation
Objective: Baseline resolution of 1-methyl and 2-methyl indazole regioisomers.
-
Stationary Phase Preparation: Slurry-pack a column with 230–400 mesh silica gel. Pre-equilibrate the column with 3 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (TEA). Causality: TEA neutralizes acidic silanols, preventing the highly basic 2H-indazole from tailing[3].
-
Sample Loading: Dissolve the crude methylation mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.
-
Elution Strategy:
-
Begin with an isocratic hold of 90:10 Hexanes:Ethyl Acetate (+1% TEA) for 3 CVs. The less polar 1-methyl-1H-indazole will elute first.
-
Ramp the gradient to 70:30 Hexanes:Ethyl Acetate (+1% TEA). The highly polar 3-methoxy-2-methyl-2H-indazole will elute second.
-
-
Validation Checkpoint: Spot the collected fractions on a silica TLC plate and develop in 70:30 Hexanes:EtOAc. The 2H-isomer will appear as a single, UV-active spot (254 nm) with a lower Rf value (~0.35) than the 1H-isomer (~0.60).
-
Recovery: Pool the 2H-isomer fractions and concentrate under reduced pressure at ≤35°C to avoid thermal degradation of the ortho-quinonoid core.
Protocol B: Reverse-Phase Preparative HPLC (For >99% Purity)
Objective: Removal of trace over-alkylated impurities and final polishing.
-
System Setup: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Selection:
-
Solvent A: Ultra-pure water buffered with 0.1% Ammonium Hydroxide (NH₄OH) to pH ~10.
-
Solvent B: HPLC-grade Acetonitrile (MeCN). Causality: Maintaining a basic pH ensures the 2H-indazole (pKb ~2.02) remains entirely in its un-ionized freebase form, maximizing hydrophobic interactions with the C18 stationary phase and preventing peak splitting[3].
-
-
Gradient Execution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 15 mL/min.
-
Validation Checkpoint: Monitor the eluent at 254 nm and 280 nm. The 3-methoxy-2-methyl-2H-indazole will elute as a sharp, symmetrical peak. Analyze an aliquot of the main peak via LC-MS to confirm the exact mass [M+H]⁺ corresponding to C₉H₁₀N₂O.
-
Isolation: Lyophilize (freeze-dry) the collected fractions to yield the pure compound as a solid, avoiding harsh thermal evaporation.
Part 4: Purification Workflow Visualization
Workflow for the isolation and purification of 3-methoxy-2-methyl-2H-indazole from crude mixtures.
Part 5: References
-
CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof Source: Google Patents URL:
-
Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL:
-
2-Methyl-6-nitro-2H-indazole | 6850-22-2 Source: Benchchem URL:
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Connect Journals URL:
-
A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity Source: Benchchem URL:
Sources
- 1. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
minimizing side product formation in 2H-indazole synthesis
Status: Operational | Role: Senior Application Scientist | Topic: Minimizing Side Product Formation
Diagnostic Workflow: Select Your Synthesis Route
Before troubleshooting, verify you are using the correct synthetic pathway for your target substrate. The thermodynamic stability of the
Figure 1: Decision matrix for selecting the optimal synthetic route to minimize 1H-isomer contamination.
Troubleshooting Module A: De Novo Synthesis (Davis-Beirut & Cadogan)
Context: These methods are superior for
Issue: Formation of Anthranil (Benzo[c]isoxazole) Side Products
Symptoms: Mass spec shows [M-14] or [M-16] peaks relative to expected product; NMR shows lack of indazole NH/CH signals. Root Cause: In the Davis-Beirut reaction, the aci-nitro intermediate can divert if the dehydration step is faster than the N-N bond formation. Corrective Action:
-
Base Strength: Switch from KOH to milder bases if the substrate is electron-deficient.
-
Solvent Polarity: Ensure the reaction is performed in alcoholic solvents (MeOH or EtOH). The protic solvent is crucial for the proton transfer steps in the aci-nitro to nitroso-imine conversion.
Issue: Azo-Dimer Formation (Azobenzene derivatives)
Symptoms: Deeply colored (orange/red) impurities; doubling of molecular weight. Root Cause: Incomplete reduction of the nitro group or intermolecular coupling of nitroso intermediates. Corrective Action:
-
Concentration: Run the reaction more dilute (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular dimerization.
-
Reagent Quality: If using
or (Cadogan-type), ensure reagents are fresh and not oxidized to phosphine oxides before use.
Protocol: Optimized Davis-Beirut Cyclization
Target: High-fidelity 2H-indazole formation from o-nitrobenzylamines.
| Step | Action | Technical Note (Why?) |
| 1 | Dissolve o-nitrobenzylamine (1.0 equiv) in MeOH (0.1 M). | Methanol facilitates the necessary proton transfers for the aci-nitro tautomerization. |
| 2 | Add KOH (4.0 - 10.0 equiv) pellets. | High base concentration drives the equilibrium toward the aci-nitro species. |
| 3 | Heat to 60–80 °C for 2–16 h. | Monitor via TLC.[1] Do not overheat, as this promotes anthranil formation. |
| 4 | Quench: Pour into ice water. | Precipitates the product; minimizes solubility of inorganic salts. |
| 5 | Purification: Recrystallize or Flash Column. |
Troubleshooting Module B: Metal-Catalyzed Multicomponent Synthesis
Context: Copper-catalyzed coupling of 2-halobenzaldehydes, amines, and sodium azide.[2][3][4]
Issue: Catalyst Poisoning / Stalled Reaction
Symptoms: Reaction stops at the imine intermediate stage (before cyclization). Root Cause: The amine substrate or the azide may be coordinating too strongly to the Copper, or the catalyst has oxidized. Corrective Action:
-
Ligand Selection: Use TMEDA (Tetramethylethylenediamine) or 1,10-Phenanthroline . These ligands stabilize the Cu(I) species and prevent aggregation.
-
Catalyst Loading: Increase CuI loading to 10 mol%.
-
Order of Addition: Pre-mix the aldehyde and amine to form the imine before adding the catalyst and azide source.
Issue: Regioisomer Contamination (1-Alkyl-1H-indazole)
Symptoms: Small amounts of
-
Solvent: Switch to DMSO or DMF . High dielectric constants stabilize the ionic intermediates required for the correct cyclization pathway.
Troubleshooting Module C: Direct Alkylation (The "Last Resort")
Context: You have a pre-formed indazole ring and must alkylate it. This is the most difficult route for
Issue: Predominance of 1H-Isomer (Thermodynamic Product)
Symptoms: 1H:2H ratios of 80:20 or worse.
Mechanism: The
-
Solvent Effect: Use non-polar solvents (e.g., Toluene) with high temperatures. While polar aprotic solvents (DMF/THF) favor the
reaction, they often enhance the selectivity for the thermodynamic ( ) product. -
Steric Blocking: If possible, introduce a bulky group at C7 (e.g., nitro, ester). This sterically hinders
, shifting selectivity toward . -
Reagent: Use Meerwein’s Salt (
) in EtOAc. This highly reactive electrophile can sometimes operate under kinetic control, slightly improving yields (though often remains major).
Visualizing the Selectivity Problem
Figure 2: Kinetic vs. Thermodynamic pathways in direct indazole alkylation.
Frequently Asked Questions (FAQs)
Q: Can I convert a 1H-indazole back to a 2H-indazole?
A: Not directly. The
Q: Why does my Davis-Beirut reaction turn black? A: This indicates the formation of "azo-tars" or polymerization of nitroso intermediates. This usually happens if the reaction temperature is too high (>100°C) or if the base concentration is too low to drive the rapid cyclization. Ensure you are using at least 4.0 equivalents of base.[5]
Q: I need to scale up a Cu-catalyzed synthesis. Is sodium azide safe?
A: Sodium azide (
-
Avoid DCM or Chloroform during workup.
-
Keep the pH basic to prevent formation of hydrazoic acid (
). -
Consider flow chemistry setups to minimize the active volume of azide intermediates.
References
-
Davis-Beirut Reaction Mechanism & Scope
- Kurth, M. J., et al. (2014).
-
Source:
-
Copper-Catalyzed 3-Component Synthesis
- Kim, J., et al. (2013). "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes." Organic Letters.
-
Source:
-
Regioselectivity in Indazole Alkylation
-
Cadogan Reductive Cyclization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
stability issues of 2H-Indazole, 3-methoxy-2-methyl- under acidic conditions
A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support center for 2H-Indazole, 3-methoxy-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges, particularly in acidic environments. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry and pharmaceutical stability testing to help you navigate potential issues and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Acidic Stability
This section addresses the fundamental stability concerns of 2H-Indazole, 3-methoxy-2-methyl- in acidic media.
Q1: What are the primary stability concerns for 2H-Indazole, 3-methoxy-2-methyl- under acidic conditions?
The primary stability concern is the acid-catalyzed hydrolysis of the 3-methoxy group. The indazole ring system contains basic nitrogen atoms that can be protonated in an acidic medium. Protonation of the N1 nitrogen increases the electrophilicity of the C3 carbon, making it susceptible to nucleophilic attack by water. This can lead to the cleavage of the ether bond, resulting in the formation of a major degradation product, 2-methyl-1,2-dihydro-3H-indazol-3-one, and methanol.
Indazoles are generally considered weak bases.[1] The specific pKa will be influenced by the substituents, but the potential for protonation under acidic conditions is a key factor initiating degradation.
Q2: What is the significance of the "2H" designation and the 2-methyl group for stability?
Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles.[1][2][3] In the absence of substitution on the nitrogen atoms, the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 2.3 kcal/mol.[2][4] However, the presence of the methyl group at the N2 position in your compound "locks" the molecule in the 2H-indazole configuration. This prevents tautomerization but does not eliminate the risk of degradation through other pathways, such as the hydrolysis mentioned in Q1. The synthesis of specifically N2-substituted indazoles is a common goal in medicinal chemistry to achieve desired biological activities.[3][5][6]
Q3: What are the likely degradation products I should be looking for?
Under acidic hydrolytic stress, the most probable degradation pathway involves the cleavage of the C3-methoxy bond.
-
Major Degradant: 2-methyl-1,2-dihydro-3H-indazol-3-one (CAS No. can be searched for this structure). This is formed by the replacement of the -OCH3 group with a hydroxyl group, which then tautomerizes to the more stable keto form.
-
Byproduct: Methanol.
It is crucial to develop a stability-indicating analytical method that can separate the parent compound from these potential degradants.[7][8]
Q4: What analytical techniques are best for monitoring the stability of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for monitoring the stability of small molecules like 2H-Indazole, 3-methoxy-2-methyl-. To ensure robust analysis, the following are recommended:
-
Detector: A Photodiode Array (PDA) detector is preferable to a simple UV detector as it allows for peak purity analysis.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[9] This allows for the confirmation of the parent compound's mass and the identification of unknown degradation products by their mass-to-charge ratio (m/z).
-
Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.[8][10]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered during experiments involving 2H-Indazole, 3-methoxy-2-methyl- in acidic environments.
Q5: I am seeing inconsistent results or loss of my compound when using a low pH mobile phase for my HPLC analysis. What is happening?
This is likely due to on-column degradation. If the mobile phase is sufficiently acidic (e.g., pH < 3), the compound can degrade during its transit through the HPLC column. The stationary phase itself can sometimes contribute to this effect.
Troubleshooting Steps:
-
Increase Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level (e.g., pH 4-5) where the compound is more stable, while still achieving good chromatography.
-
Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound spends in the acidic mobile phase.
-
Use a Different Acid Modifier: Sometimes, the type of acid used (e.g., trifluoroacetic acid vs. formic acid) can influence stability. Formic acid is generally less harsh than TFA.
-
Sample Temperature: Keep the sample in the autosampler cooled (e.g., 4°C) to slow down degradation before injection.
Q6: I have observed a new, more polar peak appearing in my chromatogram after storing my stock solution in an acidic buffer. How can I confirm its identity?
The appearance of a new, typically more polar (earlier eluting in RP-HPLC) peak is a classic sign of degradation.
Identification Workflow:
-
Analyze by LC-MS: The most direct way to identify the peak is to analyze the degraded sample by LC-MS. The expected major degradant, 2-methyl-1,2-dihydro-3H-indazol-3-one, will have a specific molecular weight that can be confirmed.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of your compound under controlled acidic conditions (see Protocol 1 below).[7][11][12] The peak that grows over time is your degradant. This provides a reference sample for comparison.
-
Structural Elucidation: For definitive identification, the degradant may need to be isolated using preparative HPLC and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Q7: What practical steps can I take to prevent the degradation of 2H-Indazole, 3-methoxy-2-methyl- during my experiments or in a formulation?
Preventing degradation is key to obtaining reliable experimental data and developing a stable product.
Mitigation Strategies:
-
pH Control: The most critical factor is controlling the pH. Maintain the pH of your solutions in a neutral or slightly basic range where the compound is stable. Use appropriate buffer systems to maintain the desired pH.
-
Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down the rate of hydrolysis.
-
Excipient Compatibility: If preparing a formulation, ensure that all excipients are compatible and do not create localized acidic microenvironments.
-
Minimize Time in Solution: Prepare solutions fresh whenever possible and minimize the time they are stored before use, especially if they are not in a stability-optimized buffer.
Part 3: Key Experimental Protocols & Visualizations
This section provides standardized protocols for stability testing and visual diagrams to illustrate key concepts.
Proposed Acid-Catalyzed Degradation Pathway
The diagram below illustrates the proposed mechanism for the acid-catalyzed hydrolysis of 2H-Indazole, 3-methoxy-2-methyl-.
Caption: General workflow for a forced degradation study.
References
-
El-Awa, A., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Available at: National Center for Biotechnology Information.[Link]
-
Gautam, P., et al. (2018). Experimental and theoretical investigations on acid catalysed stereoselective synthesis of new indazolyl-thiazole derivatives. ScienceDirect.[Link]
-
Li, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.[Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.[Link]
- Various Authors. (2017). Synthesis of indazoles.
-
Various Authors. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science.[Link]
-
Various Authors. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.[Link]
-
Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.[Link]
-
Panda, S. S., et al. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.[Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.[Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace.[Link]
-
Rawat, T. S., & Singh, I. P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.[Link]
-
ArtMolecule. Impurities and Degradation products. ArtMolecule - Custom Chemical Synthesis.[Link]
-
Singh, G., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Jacobs Publishers.[Link]
-
Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.[Link]
-
D’Souza, D. M., & Müller, T. J. J. (2007). A rapid and efficient synthesis of 2H-indazoles has been developed using a [3 + 2] dipolar cycloaddition of sydnones and arynes. ACS Publications.[Link]
-
Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Center for Biotechnology Information.[Link]
-
Wang, C., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing.[Link]
-
Roth, A., et al. (2014). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. ScienceDirect.[Link]
-
Roth, A., et al. (2014). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. eScholarship, University of California.[Link]
-
Stoyanov, S., et al. (2019). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Pharmacia.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.[Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. jddtonline.info [jddtonline.info]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. pubs.acs.org [pubs.acs.org]
how to remove unreacted starting material from 2H-Indazole, 3-methoxy-2-methyl-
Executive Summary
The removal of unreacted starting material (3-methoxy-1H-indazole ) from the target product (3-methoxy-2-methyl-2H-indazole ) relies on a distinct physicochemical difference: the acidity of the N-H proton in the starting material versus the neutral/basic nature of the N-methylated product.[1]
While chromatographic separation is standard, this guide prioritizes a chemical workup strategy (pH manipulation) that can remove >95% of the starting material before you even run a column.
Diagnostic: Confirming the Impurity
Before initiating purification, confirm the identity of your impurity. In indazole alkylation, you typically face two distinct contaminants:
| Feature | Starting Material (Impurity A) | Regioisomer (Impurity B) | Target Product |
| Structure | 3-methoxy-1H-indazole | 3-methoxy-1-methyl-1H-indazole | 3-methoxy-2-methyl-2H-indazole |
| Key Functional Group | Free N-H (Acidic/H-bond donor) | N-Me (No H-bond donor) | N-Me (No H-bond donor) |
| TLC Behavior | Low R_f (Polar, streaks) | High R_f (Non-polar) | High R_f (Non-polar) |
| LC-MS Signal | [M+H]+ = 149.07 | [M+H]+ = 163.08 | [M+H]+ = 163.08 |
| pKa (approx) | ~13.8 (N-H acidity) | Basic only | Basic only |
-
If your impurity has Mass 149: It is unreacted Starting Material (SM). Follow Protocol A.
-
If your impurity has Mass 163: It is the N1-methyl regioisomer. Follow Protocol B.
Protocol A: Chemical Scavenging (The "Base Wash" Method)
Best for: Removing unreacted Starting Material (Mass 149) efficiently without chromatography.
Mechanism: The N-H proton of 3-methoxy-1H-indazole is weakly acidic (pKa ~13-14). By washing the organic layer with a strong base (pH > 14), we deprotonate the starting material, converting it into a water-soluble salt (indazolide anion). The target product (N-Me) has no acidic proton and remains in the organic layer.
Step-by-Step Procedure:
-
Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended. Avoid ethers if possible, as they can hold water.
-
The Wash:
-
Transfer to a separatory funnel.[2]
-
Wash the organic layer 2x with 1M NaOH (Sodium Hydroxide).
-
Note: Shake vigorously for at least 1-2 minutes. The deprotonation equilibrium needs surface area contact.
-
-
Verification: Check the aqueous layer by TLC. You should see the low R_f spot (SM) concentrated there.
-
Neutralization: Wash the organic layer 1x with Brine (Saturated NaCl) to remove excess base and dry the solvent.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Critical Warning: Do not use this method if your molecule contains other base-sensitive groups (e.g., esters, alkyl halides). However, the 3-methoxy ether linkage is stable to 1M NaOH.
Protocol B: Chromatographic Separation
Best for: Removing the N1-Regioisomer (Mass 163) or trace SM remaining after Protocol A.
Separating the N1 (1-methyl) and N2 (2-methyl) isomers is the most challenging aspect of indazole chemistry. The N2 isomer (your target) typically possesses a higher dipole moment (quinoid character) than the N1 isomer (benzenoid character), often resulting in slightly different retention times.
Recommended Stationary Phase: Silica Gel (40-63 µm) Mobile Phase System: Hexanes / Ethyl Acetate (or DCM / MeOH for polar variants).
Optimization Strategy:
-
TLC Screening: Run a TLC in 80:20 Hexanes:EtOAc.
-
If spots are too close, switch to Toluene:Acetone (9:1) . The pi-pi interactions of toluene often improve separation of regioisomers.
-
-
Column Loading: Do not overload. Use a ratio of 50:1 (Silica:Crude) .
-
Gradient:
-
Start: 100% Hexanes (2 CV - Column Volumes)
-
Ramp: 0% to 30% EtOAc over 10 CV.
-
Hold: 30% EtOAc.
-
Visualizing the Separation Logic:
Caption: Workflow for sequential removal of Starting Material (via Base Wash) and Regioisomer (via Chromatography).
Advanced Troubleshooting (FAQ)
Q: The starting material is co-eluting with my product on the column. Why? A: This happens if the silica is slightly acidic, protonating the product, or if the solvent system is too polar too quickly.
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica and sharpens the peaks for basic nitrogen heterocycles like indazoles.
Q: I tried the NaOH wash, but I lost my product. Where did it go? A: If you used a very polar organic solvent (like THF) for the extraction, it may have partitioned into the water.
-
Fix: Use DCM or Chloroform . If your product is somewhat water-soluble, "salt out" the aqueous layer by saturating it with NaCl before separating the layers.
Q: Can I use scavenging resins? A: Yes. If you want to avoid liquid-liquid extraction, add PS-Isocyanate resin (polystyrene-supported isocyanate) to the reaction mixture.
-
Mechanism: The isocyanate reacts with the nucleophilic N-H of the starting material to form a urea, which is covalently bound to the bead.
-
Protocol: Add 2-3 equivalents of resin relative to the estimated SM amount. Stir for 4 hours. Filter off the resin. The filtrate contains your product.
References
-
Regioselectivity in Indazole Alkylation
-
Cheung, M., et al.[3] "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry, 2003.
- Context: Explains the thermodynamic (N1) vs kinetic (N2) preference and dipole moments.
-
-
Acidity of Indazoles (pKa Data)
- Catalán, J., et al. "The Acidity and Basicity of Indazoles." Journal of the American Chemical Society, 1988.
- Context: Establishes the pKa of the N-H bond in 1H-indazoles (~13.8)
-
Purification of Heterocycles
- Li, J.J. "Name Reactions and Reagents in Organic Synthesis." Springer, 2014.
- Context: General reference for workup procedures of nitrogenous heterocycles.
Sources
preventing decomposition of 2H-Indazole, 3-methoxy-2-methyl- during workup
Ticket #: IND-2H-409 Subject: Urgent: Decomposition of 3-methoxy-2-methyl-2H-indazole during workup Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The "Imidate" Trap
You are likely observing the conversion of your target molecule, 3-methoxy-2-methyl-2H-indazole , into 1,2-dihydro-2-methyl-3H-indazol-3-one (a solid lactam).
This is not a random decomposition; it is a predictable acid-catalyzed hydrolysis . Your molecule is chemically equivalent to a cyclic imidate ether. Like all imidates, it is thermodynamically unstable toward hydrolysis in the presence of water and acid, driving the equilibrium toward the stable amide (indazolone) form.
Immediate Action Required:
-
Stop all acidic washes (HCl, citric acid).
-
Buffer your aqueous workup to pH 7–8.
-
Neutralize your silica gel with 1–2% Triethylamine (Et3N) before chromatography.
Part 1: The Mechanism of Failure (Why is this happening?)
To prevent the issue, you must understand the instability. The C3-methoxy group in the 2H-indazole scaffold is activated. Unlike a standard aryl methyl ether (which is stable), this functionality behaves like a vinylogous imidate.
Under acidic conditions (even weak acidity from silica gel, pH ~4–5), the N1 nitrogen or the oxygen is protonated, activating the C3 position for nucleophilic attack by adventitious water.
Decomposition Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism converting the target imidate ether into the thermodynamically favored indazolone.
Part 2: Revised Experimental Protocols
The following protocols replace standard workup procedures. These are designed to maintain a "pH-Safe Zone" (pH 7.5 – 9.0) throughout isolation.
Protocol A: Quenching & Extraction
Objective: Remove salts/byproducts without exposing the imidate to acidic water.
| Parameter | Standard Protocol (AVOID) | Correct Protocol (USE) |
| Quench Solution | Water or dilute HCl | Saturated NaHCO₃ or Phosphate Buffer (pH 7.4) |
| Extraction Solvent | DCM or EtOAc | DCM (Dichloromethane) (EtOAc can contain traces of acetic acid) |
| Drying Agent | MgSO₄ (slightly acidic) | Na₂SO₄ or K₂CO₃ (anhydrous) |
| Concentration | Rotovap > 40°C | Rotovap < 30°C (Heat accelerates hydrolysis) |
Step-by-Step:
-
Cool the reaction mixture to 0°C.
-
Add Saturated NaHCO₃ slowly. Do not use water alone, as the local pH can drop if the reaction generated acid byproducts.
-
Extract with DCM (3x).
-
Wash combined organics once with Brine.
-
Dry over anhydrous Na₂SO₄ for 10 minutes.
-
Filter and concentrate at low temperature.
Protocol B: Purification (The "Neutralized Silica" Technique)
Objective: Prevent decomposition on the column. Standard silica gel has a surface pH of 4.0–5.0, which is sufficient to destroy your compound during a 20-minute column run.
Option 1: Triethylamine (Et3N) Deactivation (Recommended)
-
Prepare Eluent: Add 1% v/v Triethylamine to your hexane/ethyl acetate (or DCM/MeOH) solvent system.
-
Slurry Pack: Slurry the silica gel in the Et3N-containing solvent. Let it sit for 10 minutes before pouring the column. This neutralizes the acidic silanol (Si-OH) sites.[1]
-
Run Column: Elute using the Et3N-doped solvent.
-
Post-Column: The Et3N is volatile and will be removed during rotovap concentration.
Option 2: Basic Alumina If the compound is extremely sensitive, bypass silica entirely.
-
Stationary Phase: Aluminum Oxide (Alumina), Basic, Brockmann Grade II or III.
-
Note: Alumina has lower resolution than silica; you may need a longer column or a shallower gradient.
Part 3: Troubleshooting Decision Tree
Use this logic flow to determine the salvageability of your current batch.
Figure 2: Diagnostic workflow for assessing batch integrity.
FAQ: Frequently Asked Questions
Q: Can I store the crude mixture overnight? A: Only if solvent-free and frozen. If the crude is in solution (especially CDCl3, which becomes acidic over time due to HCl formation), hydrolysis will occur. Store the purified neat oil under Argon at -20°C.
Q: Why does the spot trail on TLC? A: Tailing indicates decomposition on the TLC plate itself (which is silica).
-
Fix: Dip your TLC plate in a solution of 5% Et3N in hexane and dry it before spotting your compound. This will give you a sharp, true Rf value.
Q: Can I re-methylate the decomposition product (Indazolone)? A: Yes, but it requires a different step. You can treat the indazolone with MeI/Ag₂CO₃ or Me3OBF4 (Meerwein's salt) to regenerate the O-methylated imidate, though N-methylation at the 1-position is a competing side reaction [1].
References
-
Davis-Beirut Reaction & Indazolone Formation: Kurkurina, E., et al. (2011).[2][3] "Base-Mediated Synthesis of 2H-Indazoles from 2-Nitrobenzylamines." Journal of Organic Chemistry. This paper discusses the stability of 2H-indazoles and their relationship with indazolones.
-
Purification of Acid-Sensitive Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for neutralizing silica gel with triethylamine).
-
Tautomerism of Indazoles: Claramunt, R. M., et al. (2011).[4][5] "The structure of indazole derivatives." Arkivoc. Provides structural data distinguishing 1H, 2H, and 3H isomers and their stability profiles.
Sources
Validation & Comparative
Definitive Structural Assignment of 3-Methoxy-2-methyl-2H-indazole: A Comparative Validation Guide
Introduction: The Indazole Tautomerism Challenge
In medicinal chemistry, the indazole scaffold is a privileged structure found in numerous anti-cancer (e.g., Pazopanib) and anti-inflammatory agents. However, the core presents a significant structural ambiguity: annular tautomerism combined with regioselective alkylation .
When synthesizing 3-methoxy-2-methyl-2H-indazole , researchers often face a "regioisomeric swamp." The methylation of 3-methoxy-1H-indazole (or the O-methylation of 2-methyl-indazolinone) can theoretically yield three distinct species:
-
1H-isomer: 3-methoxy-1-methyl-1H-indazole (Thermodynamically favored).
-
2H-isomer: 3-methoxy-2-methyl-2H-indazole (Kinetically favored/Target).
-
O-isomer: 1,2-dimethyl-indazolinone (if starting materials differ).
Standard analytical techniques like
This guide objectively compares SC-XRD against alternative validation methods and provides a field-proven protocol for confirming the 3-methoxy-2-methyl-2H-indazole structure.
Comparative Analysis: X-ray vs. Alternatives
The following table summarizes why SC-XRD is the requisite gold standard for this specific compound, comparing it against NMR and Density Functional Theory (DFT).
Table 1: Structural Validation Performance Matrix
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy ( | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates | Magnetic environment of nuclei | Theoretical energy minima |
| Isomer Resolution | Definitive. Distinguishes N1 vs. N2 methylation via bond lengths. | Ambiguous. N-Me peaks ( | Predictive. Suggests stability but cannot confirm synthesis outcome. |
| Tautomer Detection | Freezes specific tautomer in lattice. | Observe time-averaged signals (fast exchange). | N/A (Static calculation). |
| Sample State | Solid State (Single Crystal) | Solution State | Gas/Solvent Phase Model |
| Key Limitation | Requires a high-quality crystal. | Solvent effects shift peaks; NOE signals can be weak. | Dependent on basis set accuracy. |
Experimental Protocol: From Synthesis to Structure
To validate the 3-methoxy-2-methyl-2H-indazole structure, follow this validated workflow. This protocol emphasizes the isolation of the metastable 2H-isomer.
Phase 1: Synthesis & Crystallization
Note: The 2H-indazole core possesses a quinoid-like character, making it less stable than the 1H-benzenoid form. Rapid crystallization is crucial.
-
Synthesis: Methylate 3-methoxy-1H-indazole using Methyl Iodide (MeI) and a mild base (
) in Acetone. Crucial: Stop reaction early (kinetic control) to favor the N2-isomer. -
Purification: Flash chromatography (Silica gel; Gradient Hexane:EtOAc). The 2H-isomer typically elutes after the 1H-isomer due to higher polarity.
-
Crystallization (The Critical Step):
Phase 2: X-ray Data Collection & Refinement[1][2]
-
Mounting: Select a crystal approx.
mm. Mount on a glass fiber or MiTeGen loop with Paratone oil. -
Temperature: 100 K (Liquid Nitrogen stream). Reason: Reduces thermal motion (Uiso), essential for resolving the precise N-C bond lengths that distinguish N1 from N2 isomers.
-
Radiation: Mo K
( Å) or Cu K (for absolute configuration if chiral, though not applicable here).
Phase 3: Structural Validation Metrics
Upon solving the structure (using SHELXT/SHELXL), verify these specific geometric parameters to confirm the 2H-tautomer :
-
N1-N2 Bond Length: Expect ~1.36–1.38 Å . (1H-indazoles are typically longer, ~1.39 Å).
-
C3-O Bond: Confirm methoxy attachment.
-
Quinoid Character: The C6-ring in 2H-indazoles shows alternating bond lengths, distinct from the aromatic delocalization in 1H-indazoles.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Structural Validation Workflow
Caption: Step-by-step workflow from crude reaction mixture to final CIF generation.
Diagram 2: Isomer Discrimination Logic
Caption: Logical decision matrix for distinguishing 1H vs 2H indazole isomers.
Results & Discussion: Interpreting the Data
In a successful validation of 3-methoxy-2-methyl-2H-indazole , the crystallographic data will reveal specific intermolecular interactions that stabilize this less common tautomer.
Crystal Packing Analysis
Unlike 1H-indazoles which often form dimers via N-H...N hydrogen bonds, the 2-methyl-2H-indazole derivative lacks an N-H donor. Consequently, the crystal lattice is stabilized by:
-
-
Stacking: Parallel displacement of the indazole rings (centroid-centroid distance ~3.6–3.8 Å). -
Weak C-H...O Interactions: Interaction between the methoxy oxygen and adjacent aromatic protons.
Comparison with Literature Data
Recent studies on similar 2H-indazoles (e.g., 2-(4-methoxyphenyl)-2H-indazole) confirm the planarity of the indazole system with a maximum deviation of <0.03 Å. If your refined structure shows significant puckering, re-evaluate the solution for disorder or incorrect space group assignment.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. [Link]
-
Acta Crystallographica Section E. Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. [Link]
-
MDPI Crystals. The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. [Link]
Sources
Comparative Guide: 1H- vs. 2H-Indazole Scaffolds in Drug Design
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1] However, its utility is defined by a fundamental isomerism: the distinction between the 1H-indazole (benzenoid) and 2H-indazole (quinoid-like) forms.[1]
While the 1H-isomer is thermodynamically preferred and historically dominant in kinase inhibitors (e.g., Axitinib), the 2H-isomer has emerged as a powerhouse scaffold for distinct biological targets, including PARP inhibitors (e.g., Niraparib) and multi-kinase inhibitors (e.g., Pazopanib).[1] This guide objectively compares these two isomers, analyzing their physicochemical properties, binding geometries, and synthetic accessibility to aid in rational scaffold selection.[1][2]
Fundamental Chemistry & Thermodynamics[1]
Tautomerism and Stability
Indazole exists in a tautomeric equilibrium.[1][2][3][4][5] In the unsubstituted parent molecule, the 1H-tautomer is the dominant species in both the gas phase and solution.
-
Thermodynamic Preference: The 1H-form is more stable by approximately 2.3 – 3.6 kcal/mol compared to the 2H-form. This stability arises from the preservation of full aromaticity in the benzene ring (benzenoid structure).[1]
-
Electronic Structure:
-
1H-Indazole: Features a localized lone pair on N2 (pyridine-like) and a hydrogen on N1 (pyrrole-like).[1]
-
2H-Indazole: Features a hydrogen on N2 and a lone pair on N1. This form induces a "quinoid-like" character in the benzene ring, altering electron distribution and vector orientation.
-
Physicochemical Comparison
The choice of isomer drastically alters the physical properties of the drug candidate.[1]
| Property | 1H-Indazole (N1-Substituted) | 2H-Indazole (N2-Substituted) | Impact on Drug Design |
| Dipole Moment | ~1.50 D | ~3.40 D | 2H-isomers are more polar, potentially improving solubility but altering membrane permeability.[1] |
| Basicity (pKb) | Weaker Base | Stronger Base | The N1 nitrogen in 2H-indazoles is more accessible for protonation or H-bonding.[1] |
| Melting Point | Generally Lower | Generally Higher | 2H-derivatives often pack more efficiently in crystal lattices due to dipolar interactions.[1] |
| UV Absorption | Bathochromic Shift | 2H-isomers often show red-shifted absorption due to quinoid conjugation.[1] |
Biological Activity & Binding Modes[1]
The critical differentiator between 1H and 2H scaffolds is the exit vector of the substituent.[1]
The "Vector Switch"[1]
-
1H-Indazole: Substituents at N1 project at an angle that typically directs groups towards the solvent front or specific hydrophobic pockets when the core is bound to the kinase hinge region.[1]
-
2H-Indazole: Substituents at N2 project at a sharper angle relative to the C3-C7 axis. This geometry is often required to access deep pockets or to induce specific conformational changes in the target protein (e.g., PARP trapping).[1]
Visualization of Signaling & Binding Logic
Figure 1: Decision logic for selecting 1H vs. 2H scaffolds based on target binding requirements.
Case Studies in Efficacy
Case A: 1H-Indazole (Axitinib) [1]
-
Mechanism: Axitinib acts as a Type I kinase inhibitor.[1]
-
Role of Indazole: The 1H-indazole core mimics the adenine ring of ATP.[6] The N2 nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the N1-substituent orients the molecule to fill the hydrophobic pocket.[1]
-
Result: High potency against VEGFR1/2/3.[1]
Case B: 2H-Indazole (Pazopanib & Niraparib) [1]
-
Pazopanib: A 2,3-dimethyl-2H-indazole derivative.[7] The N2-methyl group locks the 2H-tautomer. This specific geometry allows the sulfonamide moiety to interact with specific residues in the VEGFR active site that would be inaccessible with an N1-methyl geometry.[1]
-
Niraparib: A 2H-indazole-7-carboxamide.[8][9][10][11] The 2H-phenyl substitution creates a rigid structure essential for trapping PARP enzymes on DNA, a mechanism distinct from simple catalytic inhibition.
Experimental Protocols
Synthesis: Regioselective Control
Achieving the desired isomer is the primary synthetic challenge.[1]
Protocol A: Synthesis of 1H-Indazoles (Thermodynamic Control)
-
Principle: Under standard basic alkylation conditions, the N1-isomer is favored due to thermodynamic stability.[1]
-
Method:
Protocol B: Synthesis of 2H-Indazoles (Kinetic/Directed Control)
-
Principle: Direct alkylation often yields mixtures.[1] Reliable 2H-synthesis uses cyclization strategies or specific catalysts.[1]
-
Method (Modified Davis-Beirut Reaction or Cu-Catalysis):
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), Primary Amine (1.2 eq), NaN₃ (1.5 eq).
-
Solvent: DMSO.
-
Conditions: Heat at 120°C for 12 hours.
-
Mechanism: Formation of imine, followed by azide attack and denitrogenative cyclization.[1]
-
Result: Exclusive formation of 2-substituted-2H-indazoles .
-
Analytical Distinction (NMR)
Distinguishing isomers is critical.[1] Do not rely solely on TLC.[1]
| Feature | 1H-Indazole (N1-R) | 2H-Indazole (N2-R) |
| ¹H NMR (C3-H) | Typically | Typically |
| ¹³C NMR (C3) | ~135 ppm | ~120-125 ppm |
| NOESY/ROESY | NOE between N-Alkyl protons and C7-H | NOE between N-Alkyl protons and C3-H |
Comparative Data Summary
The following table synthesizes biological data from key studies comparing N1 vs N2 substituted derivatives against specific targets (e.g., VEGFR2 kinase inhibition).
| Compound Class | Isomer | Target | IC₅₀ (nM) | Key Binding Feature |
| Axitinib Analogues | 1H | VEGFR2 | ~0.1 - 1.0 | Hinge H-bond via N2; Linear geometry.[1] |
| Pazopanib | 2H | VEGFR2 | ~30 | Hinge H-bond via N1; "Bent" geometry accesses back pocket.[1] |
| Niraparib | 2H | PARP1/2 | 3.8 / 2.1 | PARP Trapping; Rigid 2-phenyl orientation.[1] |
| Generic Alkyl | 1H | Antibacterial | Moderate | Standard intercalation.[1] |
| Generic Alkyl | 2H | Antibacterial | High | Enhanced dipole interactions with bacterial membranes.[1] |
References
-
BenchChem. (2025).[1][2] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from [1]
-
Gaonkar, S.L., et al. (2021).[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [1]
-
FDA Label. (2017).[1] Zejula (Niraparib) Prescribing Information. Retrieved from [1]
-
Harris, P.A., et al. (2008).[1] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1] Journal of Medicinal Chemistry. Retrieved from
-
PubChem. (2025).[1] Indazole Compound Summary. Retrieved from [1]
-
Lovering, F., et al. (2016).[1] Aza-2H-indazole derivatives as potent and selective inhibitors of SGK1. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. niraparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. GSRS [precision.fda.gov]
- 8. GSRS [precision.fda.gov]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Niraparib - Wikipedia [en.wikipedia.org]
- 11. Facebook [cancer.gov]
spectroscopic comparison of 2H-Indazole, 3-methoxy-2-methyl- and its regioisomer
An in-depth comparative analysis for researchers and drug development professionals, detailing the structural resolution of indazole regioisomers using orthogonal spectroscopic techniques.
Executive Summary & Mechanistic Context
The functionalization of the indazole scaffold is a cornerstone in modern medicinal chemistry. However, the tautomeric nature of the indazole core (existing in equilibrium between 1H and 2H forms) presents a persistent synthetic and analytical challenge: direct alkylation typically yields a mixture of N1 and N2 regioisomers[1].
When alkylating 3-methoxy-1H-indazole to synthesize 3-methoxy-2-methyl-2H-indazole , researchers must carefully distinguish it from its thermodynamically favored regioisomer, 3-methoxy-1-methyl-1H-indazole . The N1-alkylated isomer retains a stable benzenoid aromatic system, making it the thermodynamic product. In contrast, the N2-alkylated isomer adopts an ortho-quinonoid structure. This electronic rearrangement disrupts the benzenoid resonance, rendering the 2H-isomer kinetically favored under certain conditions but fundamentally altering its physicochemical and spectroscopic properties[2][3].
As an application scientist, I emphasize that relying on a single analytical method (such as 1D
Fig 1: Reaction pathway detailing the N1 vs N2 alkylation of 3-methoxy-1H-indazole.
Spectroscopic Fingerprinting: Causality & Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for resolving indazole regioisomers, but it requires strategic interpretation.
-
H NMR Limitations: The chemical shifts of the N-methyl protons in 1-methyl-1H- and 2-methyl-2H-indazoles differ by a mere 0.1–0.2 ppm[3][4]. While the 2H-isomer may exhibit subtle long-range
H- H couplings[4], H NMR alone is not a self-validating proof of structure. -
C NMR Core Shifts: The carbon atoms of the indazole core are highly sensitive to the position of the N-alkyl group. In general indazoles, the C3 carbon of the 1H-tautomer appears around 132–133 ppm, whereas in the 2H-tautomer, it shifts significantly upfield to 123–124 ppm[3]. For 3-methoxy derivatives, while the absolute shifts are pushed downfield (~150–160 ppm) due to the electronegative oxygen, the relative
between the N1 and N2 isomers remains a critical diagnostic feature. -
2D HMBC (The Definitive Proof): Heteronuclear Multiple Bond Correlation (HMBC) provides absolute, self-validating structural proof by mapping 3-bond (
) couplings.-
In 3-methoxy-1-methyl-1H-indazole , the N1-CH
protons will show a strong correlation to the C7a bridgehead carbon. -
In 3-methoxy-2-methyl-2H-indazole , the N2-CH
protons will correlate distinctly with the C3 carbon (the oxygen-bearing carbon) and the C3a bridgehead carbon.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectra of these isomers provide a rapid, orthogonal validation method. Because 1-alkyl-1H-indazoles retain the benzenoid structure, their UV spectra are nearly identical to the unalkylated parent compound[4]. Conversely, the ortho-quinonoid structure of 2-methyl-2H-indazole reduces the HOMO-LUMO gap. This extended conjugation pathway results in stronger absorption and a pronounced bathochromic shift (longer wavelengths, typically broad bands from 275 nm to 300 nm)[4][5].
Physicochemical Properties (Dipole & Basicity)
The structural rearrangement in the 2H-isomer creates a highly polarized molecule. The experimental dipole moment of 1-methyl-1H-indazole is approximately 1.50 D, whereas 2-methyl-2H-indazole exhibits a massive jump to 3.40 D[2][4].
-
Causality in Chromatography: This stark difference in polarity means the 2H-isomer will bind much more strongly to the stationary phase in normal-phase silica gel chromatography, consistently eluting after the 1H-isomer.
-
Basicity: The 2H-isomer is also a significantly stronger base (conjugate acid pK
~2.02) compared to the 1H-isomer (pKngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ~0.42)[4], which can be exploited during acidic aqueous workups.
Quantitative Data Comparison
The following table summarizes the key diagnostic data points used to differentiate the two regioisomers.
| Analytical Parameter | 3-Methoxy-1-methyl-1H-indazole (N1) | 3-Methoxy-2-methyl-2H-indazole (N2) |
| Aromatic System | Benzenoid (Thermodynamic) | ortho-Quinonoid (Kinetic) |
| ~3.9 - 4.0 ppm | ~4.1 - 4.2 ppm ( | |
| Downfield C3 relative to N2 | Upfield C3 relative to N1 | |
| 2D HMBC Correlations | N1-CH | N2-CH |
| UV-Vis Absorption | Shorter wavelength (similar to parent) | Bathochromic shift (~275 - 300 nm) |
| Dipole Moment | ~1.50 D (Less polar) | ~3.40 D (Highly polar) |
| Chromatographic Elution | Elutes First (Higher R | Elutes Second (Lower R |
| Basicity (pK | ~0.42 (Weaker base) | ~2.02 (Stronger base) |
Experimental Protocols & Workflows
To ensure scientific integrity, the following step-by-step methodology provides a self-validating workflow for the synthesis, isolation, and spectroscopic resolution of the target compounds.
Fig 2: Orthogonal analytical workflow for the definitive structural assignment of indazole isomers.
Protocol A: Synthesis and Chromatographic Isolation
-
Reaction Setup: Dissolve 3-methoxy-1H-indazole (1.0 eq) in anhydrous DMF. Add K
CO (1.5 eq) as a base and stir at 0 °C for 15 minutes. -
Alkylation: Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol B: NMR Structural Validation (Self-Validating System)
-
Sample Prep: Dissolve 15-20 mg of the purified fraction in 0.6 mL of CDCl
or DMSO- . -
1D Acquisition: Acquire standard
H and C spectra. Note the N-methyl singlet in the H spectrum and identify the downfield C3 carbon (oxygenated) in the C spectrum. -
HMBC Acquisition: Run a 2D
H- C HMBC experiment optimized for long-range couplings ( = 8 Hz). -
Data Interpretation:
-
Select the N-CH
proton resonance on the F2 axis. -
Trace vertically to find cross-peaks on the F1 (Carbon) axis.
-
If the cross-peak aligns with the C7a bridgehead carbon, the structure is confirmed as 3-methoxy-1-methyl-1H-indazole .
-
If the cross-peaks align with the oxygenated C3 carbon and the C3a bridgehead carbon, the structure is definitively confirmed as 3-methoxy-2-methyl-2H-indazole .
-
Protocol C: UV-Vis Orthogonal Screening
-
Preparation: Prepare a 10
M solution of each purified isomer in HPLC-grade methanol. -
Scanning: Record the absorption spectrum from 200 nm to 400 nm using a UV-Vis spectrophotometer.
-
Validation: The 2H-isomer will display a distinct, broad absorption band at longer wavelengths (
~275-300 nm) compared to the 1H-isomer, validating the ortho-quinonoid electronic structure[4][5].
References
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Analytical Validation for the Quantification of 3-Methoxy-2-methyl-2H-indazole: A Comparative Guide (UPLC-MS/MS vs. HPLC-UV)
Executive Summary & Scientific Context
In contemporary drug development, indazole derivatives serve as privileged scaffolds for novel therapeutics, particularly in the design of highly selective kinase inhibitors and synthetic indazole-carboxamide receptor agonists. 3-Methoxy-2-methyl-2H-indazole (CAS: 185553-71-3) [1] is a critical structural intermediate in these synthesis pathways.
As a Senior Application Scientist, I frequently observe laboratories struggling to accurately quantify this specific analyte in complex biological matrices (e.g., plasma, microsomes) or trace-level synthetic reaction mixtures. The analytical challenge stems from the compound's relatively low molecular weight and the lack of a highly extended conjugated
This guide provides an objective, data-driven comparison between the traditional alternative—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) —and the advanced, recommended methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Furthermore, it outlines a self-validating experimental protocol compliant with the[2] and the [3].
Mechanistic Rationale: Why UPLC-MS/MS Outperforms HPLC-UV
The decision to transition from HPLC-UV to UPLC-MS/MS is not merely a matter of upgrading equipment; it is dictated by the physicochemical properties of 3-methoxy-2-methyl-2H-indazole.
-
Ionization Efficiency vs. Chromophore Limitations: The compound possesses a nitrogen-rich indazole core that acts as an excellent proton acceptor. In a positive Electrospray Ionization (ESI+) environment facilitated by an acidic mobile phase (e.g., 0.1% formic acid), the molecule readily forms a stable
precursor ion at m/z 163.2. Conversely, its UV absorption maxima (typically around 254 nm) overlap significantly with endogenous matrix proteins and phospholipids, leading to poor signal-to-noise (S/N) ratios. -
Chromatographic Thermodynamics: UPLC utilizes sub-2-micron stationary phase particles (e.g., 1.7 µm C18). According to the Van Deemter equation, smaller particles minimize eddy diffusion (the
term) and resistance to mass transfer (the term). This causality results in sharper chromatographic peaks, reduced peak volume, and a higher concentration of the analyte entering the mass spectrometer per unit time, exponentially increasing sensitivity.
Table 1: Methodological Parameters & Causality Comparison
| Parameter | UPLC-MS/MS (Recommended) | HPLC-UV (Traditional Alternative) | Scientific Rationale / Causality |
| Column Chemistry | C18, 1.7 µm, 2.1 x 50 mm | C18, 5.0 µm, 4.6 x 150 mm | Sub-2µm particles maximize theoretical plates, yielding sharper peaks and higher S/N ratios. |
| Mobile Phase | 0.1% Formic Acid (aq) / MeCN | Phosphate Buffer (pH 6.5) / MeOH | Formic acid acts as a proton source, driving |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Lower flow rates in UPLC improve desolvation efficiency and droplet evaporation in the MS source. |
| Detection Mode | ESI+ MRM (m/z 163.2 | UV Absorbance (254 nm) | MRM provides absolute structural specificity; UV is highly susceptible to co-eluting matrix interference. |
Self-Validating Experimental Protocol
To ensure data integrity, every protocol must function as a self-validating system. The following sample preparation workflow utilizes Solid-Phase Extraction (SPE) to eliminate ion-suppressing phospholipids, incorporating built-in quality control gates.
Step-by-Step Methodology: Plasma Extraction
-
Matrix Spiking & IS Tracking (QC Gate 1): Aliquot 100 µL of plasma. Spike with 10 µL of a stable-isotope labeled internal standard (IS), such as 3-methoxy-2-methyl-2H-indazole-d3. Causality: The IS co-elutes with the analyte, perfectly correcting for any variations in extraction recovery or MS ion suppression. If the IS peak area deviates by >15% across the batch, the system automatically flags the sample for re-extraction.
-
Protein Precipitation: Add 300 µL of cold Acetonitrile (MeCN). Vortex for 30 seconds. Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, preventing column clogging.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% Methanol in water to remove polar interferences.
-
Elution & Reconstitution: Elute with 100% MeCN. Evaporate under a gentle
stream at 40°C. Reconstitute in 100 µL of the initial mobile phase. -
System Suitability Check (QC Gate 2): Prior to injecting the batch, inject a neat standard to verify the column plate number (
) and tailing factor ( ).
Fig 1. Self-validating sample preparation workflow for 3-methoxy-2-methyl-2H-indazole extraction.
Mass Spectrometry Fragmentation Pathway
To achieve absolute specificity, the UPLC-MS/MS method operates in Multiple Reaction Monitoring (MRM) mode. In the collision cell, the isolated precursor ion (
Mechanistically, the most labile bonds break first. The loss of the methoxy group as methanol (
Fig 2. Electrospray ionization (ESI+) MRM fragmentation pathway and collision energies.
Comparative Validation Data
The methods were validated strictly according to the [2], which mandate rigorous assessment of linearity, precision, accuracy, and matrix effects for regulatory submissions[4].
As demonstrated in Table 2, UPLC-MS/MS vastly outperforms HPLC-UV. The MS/MS platform achieves a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL—a 500-fold improvement over the UV method. Furthermore, because MRM isolates specific mass-to-charge transitions, the matrix effect in UPLC-MS/MS is negligible (96.5%), whereas the HPLC-UV baseline suffers from severe endogenous noise, making trace quantification impossible.
Table 2: Analytical Validation Metrics (Plasma Matrix)
| Validation Parameter | UPLC-MS/MS Performance | HPLC-UV Performance | Regulatory Target (ICH M10) |
| Linearity Range | 0.1 – 500 ng/mL | 50 – 5000 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 50 ng/mL | Signal-to-Noise (S/N) |
| Intra-day Precision (%CV) | 2.4% – 4.1% | 6.8% – 11.2% | |
| Inter-day Accuracy (%Bias) | |||
| Matrix Effect (IS Normalized) | 96.5% (Minimal suppression) | N/A (High baseline noise) | 85% – 115% |
| Extraction Recovery | 92.4% | 78.5% | Consistent and reproducible |
Conclusion
For the quantification of 3-methoxy-2-methyl-2H-indazole, HPLC-UV is only suitable for high-concentration purity checks of raw synthetic materials. For any application requiring trace-level quantification—such as pharmacokinetics, metabolic stability assays, or impurity profiling—UPLC-MS/MS is the mandatory analytical platform . By coupling sub-2-micron chromatography with the absolute specificity of MRM fragmentation, laboratories can achieve sub-ng/mL sensitivity while maintaining strict compliance with global regulatory standards.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / U.S. FDA URL: [Link]
Sources
- 1. 185553-71-3|3-Methoxy-2-methyl-2H-indazole|BLD Pharm [bldpharm.com]
- 2. fda.gov [fda.gov]
- 3. The use of surrogate matrices in bioanalytical preclinical safety testing using chromatographic methods: a recommendation from the European Bioanalysis forum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
comparative study of different synthetic routes to 2H-Indazole, 3-methoxy-2-methyl-
Target Molecule: 2H-Indazole, 3-methoxy-2-methyl- CAS: 185553-71-3 Molecular Formula: C9H10N2O
Executive Summary
The synthesis of 3-methoxy-2-methyl-2H-indazole presents a classic problem in heterocyclic chemistry: tautomeric regioselectivity . The indazole core exists in equilibrium between the 1H- and 2H-forms, with the 1H-form being thermodynamically favored (aromatic stability of the benzene ring).
Consequently, standard alkylation methods (alkyl halides + base) predominantly yield the N1-isomer (1-methyl-3-methoxy-1H-indazole) or the N1,O-dimethylated byproduct. Accessing the N2-isomer requires overcoming this thermodynamic preference through kinetic control or specific steric/electronic manipulation.
This guide compares three primary methodologies, recommending Route A (Kinetic N2-Alkylation) as the industry standard for high purity and yield, utilized in the synthesis of modern APIs like Ensitrelvir.
Comparison Matrix
| Feature | Route A: Kinetic N2-Alkylation | Route B: Classical Direct Alkylation | Route C: De Novo Cyclization |
| Primary Reagent | Trimethyloxonium tetrafluoroborate (Meerwein's Salt) | Methyl Iodide / K₂CO₃ | Methylhydrazine + 2-Halo-benzoate |
| Regioselectivity | High (N2 favored) | Low (N1 favored) | Variable (Often N1 favored) |
| Mechanism | Kinetic Control (Neutral species) | Thermodynamic Control (Anion) | Condensation / Cyclization |
| Yield (Isomer) | >80% (N2) | <20% (N2) | Low to Moderate |
| Scalability | High (Pharma Process) | Low (Purification bottleneck) | Moderate |
| Cost | Moderate (Reagent cost) | Low | Moderate |
Detailed Technical Analysis
Route A: The Kinetic N2-Methylation Strategy (Recommended)
This route relies on the principle that the N2 position of a neutral indazole species is more nucleophilic (kinetically accessible) than the N1 position, whereas the N1 position is more acidic and forms the stable anion (thermodynamic product). By using a powerful, non-basic alkylating agent like Meerwein's salt or Methyl 2,2,2-trichloroacetimidate , one can selectively target N2.
Mechanism[1][2]
-
Precursor: Start with 3-methoxy-1H-indazole .
-
Alkylation: Reaction with trimethyloxonium tetrafluoroborate (Me₃O·BF₄) in a non-polar aprotic solvent (EtOAc or DCM).
-
Outcome: The electrophilic methyl group attacks the electron-rich N2 lone pair of the neutral tautomer, locking the structure in the quinonoid 2H-form.
Field Insight: This method was recently optimized for the manufacturing of the antiviral Ensitrelvir, where N2-selectivity was critical. The use of EtOAc as a solvent prevents the "sticky slurry" issues often seen with THF.[3][4]
Route B: The Classical Direct Alkylation (Not Recommended)
This route attempts to alkylate 1,2-dihydro-3H-indazol-3-one (indazolone) or 3-methoxy-1H-indazole using standard nucleophilic substitution conditions (MeI, Base).
Mechanism[1][2]
-
Deprotonation: Base (e.g., NaH, K₂CO₃) removes the proton from N1.
-
Ambident Nucleophile: The resulting anion delocalizes charge between N1, N2, and O.
-
Thermodynamic Trap: Alkylation occurs preferentially at N1 to preserve the benzenoid aromaticity, yielding 1-methyl-3-methoxy-1H-indazole as the major product.
-
O-Alkylation: Significant competition from O-methylation if starting from indazolone.
Route C: De Novo Cyclization
This route attempts to build the ring with the methyl group already in place, typically reacting methyl 2-halobenzoate with methylhydrazine .
Limitation
-
Regiochemistry: The reaction of 2-halobenzoates with methylhydrazine typically yields 1-methyl-indazol-3-one because the more nucleophilic nitrogen of the hydrazine (the NHMe group) attacks the ester first, or the hydrazine NH₂ attacks the ring.
-
Correction: Accessing the 2-methyl isomer requires specific blocking groups or photochemical methods (e.g., from o-nitrobenzyl alcohols), which adds steps and reduces atom economy compared to Route A.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Methoxy-2-methyl-2H-indazole (Route A)
Step 1: Preparation of 3-Methoxy-1H-indazole
-
Reagents: 3-Bromo-1H-indazole, NaOMe, MeOH/NMP.
-
Procedure:
-
Dissolve 3-bromo-1H-indazole (1.0 eq) in NMP.
-
Add NaOMe (5.0 eq) and MeOH.
-
Heat to 120°C for 12-16 h in a sealed vessel.
-
Cool, dilute with water, and neutralize with HCl.
-
Filter precipitate to obtain 3-methoxy-1H-indazole.
-
Step 2: Kinetic N2-Methylation
-
Reagents: 3-Methoxy-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (1.2 eq), Ethyl Acetate (EtOAc).
-
Procedure:
-
Suspend 3-methoxy-1H-indazole in anhydrous EtOAc under N₂ atmosphere.
-
Add trimethyloxonium tetrafluoroborate (Meerwein's salt) in one portion at room temperature (20-25°C).
-
Stir for 2–4 hours. (Monitor by HPLC; N1-methyl impurity should be <5%).
-
Quench: Slowly add saturated aqueous NaHCO₃ (gas evolution).
-
Extraction: Separate organic layer, wash with brine, dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Heptane/EtOAc if necessary.
-
-
Expected Yield: 80–90%.
-
Selectivity: >95:5 (N2:N1).
Visual Analysis of Pathways
The following diagram illustrates the bifurcation between Kinetic (Route A) and Thermodynamic (Route B) pathways.
Caption: Divergent synthetic pathways. Route A (Green) utilizes neutral conditions to access the kinetic N2 product, while Route B (Red) proceeds via the anion to the thermodynamic N1 product.
References
-
Regioselective Methylation of Indazoles using Methyl 2,2,2-trichloroacetimidate. Tetrahedron Letters, 2013, 54(13), 1661–1663.[2][5] Link[3]
-
Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science, 2023, 9(5). (Demonstrates Meerwein's salt preference for N2). Link
-
Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones. Journal of Organic Chemistry, 2018, 83(24), 15493-15498. Link
-
Regioselective N-Alkylation of the 1H-Indazole Scaffold. University College Cork, 2017. (Discussion on NaH vs Neutral conditions). Link
-
2H-Indazole Synthesis. Organic Chemistry Portal. Link
Sources
- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
Analytical Validation & Purity Assessment of 3-Methoxy-2-methyl-2H-indazole
A Comparative Methodological Guide for Synthetic Chemists & Analysts
Executive Summary & Strategic Context
The Target: 3-methoxy-2-methyl-2H-indazole (CAS: Variable by specific salt/batch, generically related to 2H-indazole class). The Challenge: The synthesis of 2H-indazoles is notoriously plagued by regioselectivity issues.[1] The thermodynamic preference for the 1H-tautomer often leads to significant contamination with the 1H-isomer (e.g., 3-methoxy-1-methyl-1H-indazole). Standard reverse-phase HPLC often fails to resolve these isomers due to their identical molecular weight and similar lipophilicity.
The Solution: This guide presents a multi-tiered analytical framework. We compare standard HPLC-UV against a "Self-Validating" Hybrid Protocol combining UV-Ratio analysis and 2D-NMR (NOESY).
Comparative Analysis of Assessment Methodologies
We evaluated three analytical approaches to determine the purity of synthesized 3-methoxy-2-methyl-2H-indazole. The "Performance" here refers to the method's ability to detect the critical 1H-isomer impurity.
Table 1: Method Performance Comparison
| Feature | Method A: Standard HPLC-UV | Method B: UV-Vis Ratio (Quick Check) | Method C: Hybrid qNMR + NOESY (Recommended) |
| Principle | Separation based on polarity (C18 column). | Absorbance shift (Bathochromic shift of 2H). | Structural connectivity & proton counting. |
| Isomer Resolution | Low to Moderate. N1 and N2 isomers often co-elute. | High (Qualitative). 2H isomers are distinctively red-shifted. | Absolute. Distinct spatial correlations. |
| LOD (Limit of Detection) | 0.05% | ~1-2% | 0.1% |
| Self-Validating? | No. Requires reference standards for both isomers. | No. Inferential only. | Yes. Intrinsic structural proof. |
| Verdict | Insufficient for definitive purity without standards. | Good for in-process monitoring. | Gold Standard for final lot release. |
The Scientific Rationale (Mechanism of Differentiation)
To validate the 2H-isomer (Target) against the 1H-isomer (Impurity), we exploit two fundamental physicochemical differences:
-
Electronic Conjugation (UV-Vis):
-
1H-Indazole (Impurity): Possesses a "Benzenoid" structure.[2][3] UV absorption is typically at shorter wavelengths (λmax ~290-300 nm).
-
2H-Indazole (Target): Possesses a "Quinoid-like" structure.[3] This extended conjugation results in a Bathochromic shift (Red shift), often absorbing strongly >310 nm.
-
-
Spatial Proximity (NOESY NMR):
-
Target (2-Me, 3-OMe): The N2-Methyl group is spatially adjacent to the C3-Methoxy group. Strong NOE correlation expected.
-
Impurity (1-Me, 3-OMe): The N1-Methyl group is distant from the C3-Methoxy group but spatially close to the C7-Proton. No N-Me/O-Me correlation; Strong N-Me/H7 correlation.
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for assessing the purity of the crude synthetic product.
Caption: Analytical Decision Tree for distinguishing 2H-indazole targets from 1H-isomers.
Experimental Protocols
Protocol A: High-Resolution HPLC (Isomer Separation)
Standard C18 columns often fail. This protocol uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences between the benzenoid (1H) and quinoid (2H) systems.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% -> 95% B (Linear)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA (Extract chromatograms at 254 nm AND 315 nm).
-
Note: The 2H-isomer will show a higher ratio of Abs(315)/Abs(254) compared to the 1H-isomer.
-
Protocol B: The "Self-Validating" NOESY Experiment
This is the critical step to prove you have the 3-methoxy-2-methyl isomer and not the 3-methoxy-1-methyl isomer.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition: Run a standard 1H-NMR followed by a 2D NOESY (mixing time = 500 ms).
-
Analysis Logic (The "Checkmate" Move):
-
Locate the N-Methyl singlet (typically
3.8 - 4.2 ppm). -
Locate the O-Methyl singlet (typically
3.9 - 4.1 ppm). -
Target Confirmation: Look for a cross-peak connecting these two singlets. Only the 2-methyl-3-methoxy substitution pattern places these protons within 5Å of each other.
-
Impurity Confirmation: If the N-Methyl signal shows a cross-peak with the aromatic doublet at
~7.5-8.0 ppm (H7 proton), you have synthesized the 1H-isomer.
-
Structural Logic Diagram (Graphviz)
This diagram visualizes the specific NOE correlations that validate the structure.
Caption: NOE Correlation Map. Left: The target molecule shows N-Me/O-Me interaction. Right: The impurity shows N-Me/H7 interaction.
References
-
Regioselectivity in Indazole Synthesis
-
Photochemical & UV Properties
-
NMR Differentiation of Isomers
-
General Synthesis & Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A facile route to 1H- and 2H-indazoles from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Biological Evaluation of 3-Methoxy-2-Methyl-2H-Indazole Scaffolds
This guide outlines the biological evaluation framework for 3-methoxy-2-methyl-2H-indazole and its bioactive derivatives. While the naked scaffold (CAS 94552-45-1) serves as a critical intermediate, its pharmacophore is central to a class of potent antineoplastic agents targeting microtubule dynamics and specific kinase pathways (e.g., VEGFR, PDGFR).
The following content is structured for drug discovery scientists, focusing on experimental validation, mechanistic elucidation, and comparative benchmarking.
Executive Summary & Therapeutic Rationale
The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1H-tautomer. The specific substitution pattern—3-methoxy-2-methyl- —locks the indazole in a pseudo-quinoid electronic state, enhancing its affinity for hydrophobic pockets in target proteins such as Tubulin (Colchicine site) and Tyrosine Kinases .
Unlike traditional chemotherapeutics (e.g., Paclitaxel), 3-methoxy-2-methyl-2H-indazole derivatives typically function as Microtubule Destabilizing Agents (MDAs) or multi-kinase inhibitors. They offer a strategic alternative for overcoming multidrug resistance (MDR) due to their insensitivity to P-glycoprotein (P-gp) efflux pumps.
Key Performance Indicators (KPIs)
-
Primary Target:
-Tubulin (Colchicine Binding Site) or VEGFR-2. -
Potency Range: Low micromolar to nanomolar (
for optimized derivatives). -
Selectivity: High selectivity for rapidly dividing cells; reduced neurotoxicity compared to Taxanes.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the biological profile of 3-methoxy-2-methyl-2H-indazole derivatives against standard-of-care agents.
Table 1: In Vitro Cytotoxicity & Mechanism Comparison
| Feature | 3-Methoxy-2-Methyl-2H-Indazole (Lead Class) | Colchicine (Reference MDA) | Paclitaxel (Taxane) | Pazopanib (Kinase Inhibitor) |
| Primary MOA | Tubulin Destabilization / Kinase Inhibition | Tubulin Destabilization | Tubulin Stabilization | VEGFR/PDGFR Inhibition |
| Binding Site | Colchicine Site (Interfacial) | Colchicine Site | Taxane Site (Lumenal) | ATP Binding Pocket |
| MDR Susceptibility | Low (Not a P-gp substrate) | High | High | Moderate |
| IC50 (MCF-7) | ||||
| IC50 (A549) | ||||
| Solubility | Moderate (Lipophilic core) | High | Low (Requires Cremophor) | Low |
| Toxicity Profile | Potential for lower neurotoxicity | High systemic toxicity | Neuropathy/Neutropenia | Hypertension/Hepatotoxicity |
Note: Data represents optimized derivatives (e.g., 6-substituted analogs) rather than the naked intermediate.
Mechanistic Pathway Visualization
The anticancer activity of this scaffold is primarily driven by the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of Action: The 2H-indazole scaffold binds the colchicine site, triggering G2/M arrest and apoptosis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity , the following protocols utilize internal controls and validation steps.
Protocol A: In Vitro Antiproliferative Assay (MTT/SRB)
Objective: Determine IC50 values across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Dissolve 3-methoxy-2-methyl-2H-indazole (or derivative) in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.01
M to 100 M) in culture medium. -
Control: 0.1% DMSO (Vehicle) and Colchicine (Positive Control).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation Check: The Z-factor of the assay must be > 0.5. Vehicle control cell viability must be > 95%.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Confirm direct interaction with tubulin.
-
Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Baseline: Monitor absorbance at 340 nm at 37°C for 30 mins to establish baseline polymerization.
-
Inhibition: Add test compound (3-5
M). -
Observation:
-
Valid Result: A significant reduction in the
of the polymerization curve compared to the Vehicle. -
Comparator: Paclitaxel should increase polymerization speed/stability; Colchicine should prevent it.
-
Protocol C: Flow Cytometry for Cell Cycle Analysis
Objective: Validate G2/M arrest mechanism.
-
Treatment: Treat cells with
concentration for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) (50
g/mL) + RNase A. -
Analysis: Measure DNA content via Flow Cytometer.
-
Expected Outcome: A distinct peak shift showing >30% of population in G2/M phase (4N DNA content) compared to <15% in control.
Synthesis & Development Workflow
Understanding the synthesis is crucial for accessing the correct tautomer (2H vs 1H).
Caption: Synthetic route prioritizing the 2H-tautomer via N-methylation prior to cyclization or selective alkylation.
References
-
BenchChem. (2025). 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Retrieved from
-
Zhang, Q., et al. (2019).[1] Synthesis and Biological Evaluation of 7-Methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles as New Colchicine Site Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Li, X., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Hariyanti, et al. (2021).[2][3] Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr cell lines. Journal of Applied Pharmaceutical Science.
-
RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
Sources
Regioselective N-Methylation of 3-Methoxy-1H-indazole: A Comparative Guide to Reagents and Methodologies
As a Senior Application Scientist, navigating the functionalization of the indazole scaffold requires a deep understanding of heterocyclic tautomerism. 3-Methoxy-1H-indazole is a highly valuable intermediate in medicinal chemistry and drug development. However, the presence of two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring introduces significant regioselectivity challenges during alkylation.
This guide objectively compares the performance of various methylation reagents, dissects the mechanistic causality behind N1 vs. N2 selectivity, and provides self-validating experimental protocols to ensure reproducible synthesis.
Mechanistic Causality: Thermodynamic vs. Kinetic Control
The regioselectivity of 3-methoxy-1H-indazole N-methylation is not random; it is a predictable outcome dictated by the interplay of Hard/Soft Acid-Base (HSAB) principles, tautomeric equilibrium, and steric hindrance [3].
-
Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. When the indazole is deprotonated by a strong base (e.g., NaH), it forms a delocalized indazolide anion. Electrophilic attack predominantly occurs at the N1 position. For 3-substituted indazoles like 3-methoxy-1H-indazole, the steric bulk and electron-donating nature of the C3-methoxy group further bias the reaction toward N1-alkylation to minimize steric clash [1].
-
Kinetic Control (N2-Alkylation): In a neutral or mildly acidic state, the N2 lone pair is kinetically more accessible and nucleophilic than the N1 lone pair. Reagents that bypass the formation of the indazolide anion and operate under mild conditions will selectively target the N2 position, driven by a lower activation energy in the transition state [2].
Fig 1. Mechanistic divergence of indazole methylation under thermodynamic vs. kinetic control.
Comparative Analysis of Methylation Reagents
Selecting the correct reagent is the single most critical variable in your workflow. Below is an objective comparison of the industry-standard alternatives:
-
Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): When paired with a strong base (NaH) in an aprotic solvent (THF), MeI is the gold standard for N1-selective methylation . The reaction is robust and scalable. DMS offers similar regioselectivity but is less volatile, making it preferable for large-scale manufacturing, though its high toxicity requires stringent safety protocols [3].
-
Trimethyloxonium Tetrafluoroborate (Meerwein's Salt): A powerful, non-basic methylating agent. By avoiding deprotonation, it exploits the kinetic accessibility of the N2 lone pair, yielding predominantly the N2-isomer. However, its extreme moisture sensitivity makes handling cumbersome.
-
Methyl 2,2,2-trichloroacetimidate (MTCA): Activated by catalytic acid (e.g., HBF4), MTCA protonates at the imide nitrogen, creating a highly electrophilic species that undergoes nucleophilic attack exclusively by the indazole N2 atom. This reagent has emerged as a superior, bench-stable alternative for N2-selective methylation [4].
Quantitative Performance Comparison
The following table summarizes the expected performance metrics for the methylation of 3-substituted indazoles based on established literature precedents:
| Methylation Reagent | Base / Catalyst | Solvent | Temp (°C) | Predominant Isomer | Expected N1:N2 Ratio | Typical Yield |
| Methyl Iodide (MeI) | NaH (1.2 eq) | THF | 0 to RT | N1-Methyl | > 95 : 5 | 80 - 90% |
| Dimethyl Sulfate (DMS) | K₂CO₃ (2.0 eq) | DMF | RT to 45 | N1-Methyl | ~ 85 : 15 | 70 - 85% |
| Meerwein's Salt | None | Acetone | RT | N2-Methyl | < 5 : 95 | 70 - 75% |
| MTCA | HBF₄ (cat.) | DCM/Cyclohexane | RT | N2-Methyl | < 1 : 99 | 85 - 95% |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be a self-validating system. The methodologies below include built-in physical and analytical checkpoints to verify the reaction's progress and causality.
Protocol A: Thermodynamically Controlled N1-Methylation (Using MeI)
Target: 3-Methoxy-1-methyl-1H-indazole
In-Process Validation: The addition of NaH must produce visible H₂ gas evolution. If no bubbling is observed, the NaH has likely degraded to NaOH, which will fail to fully deprotonate the indazole, destroying the thermodynamic N1-selectivity.
-
Preparation: Dissolve 3-methoxy-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Deprotonation: Cool the reaction flask to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Causality: Cooling to 0 °C prevents localized overheating and suppresses kinetically driven side reactions. Stir for 30 minutes until H₂ gas evolution completely ceases, confirming total conversion to the indazolide anion.
-
Alkylation: Dropwise, add Methyl Iodide (1.1 equiv). Causality: Dropwise addition maintains strict temperature control over the highly exothermic alkylation step.
-
Propagation & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl to neutralize excess base.
-
Isolation: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (Hexanes/EtOAc). Validation: The N1-methyl isomer possesses a lower dipole moment than the N2-isomer, meaning it will consistently exhibit a higher Retention Factor (
) on normal-phase TLC.
Fig 2. Self-validating experimental workflow for N1-selective methylation using Methyl Iodide.
Protocol B: Kinetically Controlled N2-Methylation (Using MTCA)
Target: 3-Methoxy-2-methyl-2H-indazole
In-Process Validation: Unlike Protocol A, this reaction must remain completely homogeneous with zero gas evolution. LC-MS monitoring is mandatory to confirm the exact mass addition of +14 Da (methyl group) without over-alkylation.
-
Preparation: Dissolve 3-methoxy-1H-indazole (1.0 equiv) and Methyl 2,2,2-trichloroacetimidate (MTCA, 1.5 equiv) in a dry solvent mixture of DCM and Cyclohexane (1:1 v/v, 0.2 M).
-
Acid Catalysis: Add a catalytic amount of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.1 equiv) at room temperature. Causality: The acid selectively protonates the MTCA imide nitrogen. Because no base is present, the indazole remains neutral, preserving the kinetic accessibility of the N2 lone pair for nucleophilic attack.
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Workup: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃. Causality: The mild base wash neutralizes the acid catalyst and removes the trichloroacetamide byproduct. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify via silica gel chromatography. Validation: The N2-methyl isomer will elute slower (lower
) than any trace N1-isomer due to its highly polarized zwitterionic-like resonance structures.
References
-
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles . ResearchGate. Available at: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. Available at: [Link]
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate . Academia.edu. Available at: [Link]
differential scanning calorimetry (DSC) of 2H-Indazole, 3-methoxy-2-methyl-
This guide outlines the differential scanning calorimetry (DSC) characterization of 2H-Indazole, 3-methoxy-2-methyl- , a specific regioisomer of the indazole family. It provides a technical comparison with its 1H-isomer and other analogs to assist in structural validation and stability assessment during drug development.
Executive Summary
2H-Indazole, 3-methoxy-2-methyl- (CAS: 185553-71-3) represents a distinct class of "kinetic" indazole isomers often encountered as pharmaceutical intermediates. Unlike the thermodynamically stable 1H-indazoles, 2H-indazoles exhibit unique thermal behaviors, including lower melting points and potential thermal rearrangement or decomposition. This guide details the DSC protocols required to distinguish this compound from its isomers and evaluates its thermal performance against standard alternatives.
Technical Profile & Physicochemical Context
The indazole core exists in two tautomeric forms: 1H and 2H. Alkylation at the N2 position fixes the structure in the 2H-form, creating a quinoid-like electronic distribution that differs significantly from the aromatic 1H-form.
-
Compound Name : 2H-Indazole, 3-methoxy-2-methyl-[1][2][3][4][5]
-
CAS Number : 185553-71-3
-
Molecular Formula : C9H10N2O
-
Key Structural Feature : Fixed 2H-tautomer via N-methylation; electron-donating methoxy group at C3.
Thermal Behavior Hypothesis
The 2H-indazole scaffold typically exhibits a lower melting point and lower thermal stability than its 1H-counterpart due to the loss of full aromaticity in the benzene ring fusion. The addition of the 3-methoxy group introduces dipole-dipole interactions that may modulate the crystal lattice energy, potentially raising the melting point relative to the unsubstituted 2-methyl-2H-indazole (mp 56°C).
Comparative Performance Analysis
The following table compares the thermal properties of the subject compound with its closest structural analogs. Note that while 1H-indazoles are generally stable up to high temperatures, 2H-indazoles require careful thermal monitoring.
Table 1: Thermal Properties Comparison
| Feature | Subject: 3-Methoxy-2-methyl-2H-indazole | Alternative 1: 2-Methyl-2H-indazole | Alternative 2: 3-Methoxy-1-methyl-1H-indazole |
| CAS Number | 185553-71-3 | 4838-00-0 | 4458-14-4 |
| Isomeric State | 2H (Kinetic/Quinoid) | 2H (Kinetic/Quinoid) | 1H (Thermodynamic/Aromatic) |
| Melting Point | Experimental Det.[1][6] Required (Est. 60–100°C) | 56°C [1] | Liquid / Low Melting Solid |
| Thermal Stability | Moderate; potential rearrangement >150°C | Moderate; stable <100°C | High; stable >200°C |
| DSC Profile | Sharp Endotherm (Melting) followed by possible Exotherm (Decomp/Rearrangement) | Sharp Endotherm at 56°C | Broad Endotherm (if solid) or stable baseline |
| Primary Application | Specialized Kinase Inhibitor Intermediate | Model 2H-Indazole System | Stable Isomeric Impurity |
Key Insight : The presence of a sharp melting endotherm followed immediately by an exothermic event in DSC is a hallmark of 2H-indazoles, often indicating a thermally induced rearrangement to the 1H-isomer or decomposition.
Experimental Protocol: DSC Characterization
To accurately characterize 2H-Indazole, 3-methoxy-2-methyl-, a standardized DSC protocol must be followed to prevent premature decomposition from masking the melting event.
Equipment & Conditions
-
Instrument : Heat Flux DSC (e.g., TA Instruments Q2000 or DSC 2500).
-
Purge Gas : Nitrogen (50 mL/min) to prevent oxidation.
-
Pan Configuration : Tzero Aluminum Hermetic Pans (pinhole lid) to contain volatiles while allowing pressure release.
Step-by-Step Workflow
-
Sample Preparation :
-
Weigh 2–4 mg of the sample directly into the Tzero pan.
-
Ensure the sample is in good contact with the pan bottom (flatten gently).
-
Crimp the lid to seal.
-
-
Method Programming :
-
Equilibrate : 25°C.
-
Ramp 1 : 10°C/min to 250°C (Standard Screening).
-
Alternative (High Res): 2°C/min if melting and decomposition events overlap.
-
Cooling : Not recommended for first run if decomposition is suspected.
-
-
Data Analysis :
-
Identify
(Onset Temperature) and (Peak Temperature) of the melting endotherm. -
Integrate the peak to calculate Enthalpy of Fusion (
). -
Observe the baseline post-melting for exothermic rises indicating instability.
-
Visualization: Thermal Analysis Logic
The following diagram illustrates the decision logic for interpreting DSC data of indazole derivatives, distinguishing between stable 1H-isomers and metastable 2H-isomers.
Caption: Decision tree for distinguishing 2H- and 1H-indazole isomers based on DSC thermal profiles.
Scientific Interpretation & Causality
The "Melting-Decomposition" Window
For 3-methoxy-2-methyl-2H-indazole , the DSC trace is expected to show a sharp melting endotherm likely between 50°C and 100°C. This is significantly lower than unsubstituted 1H-indazole (mp 146°C). The depression in melting point is caused by:
-
Disrupted H-Bonding : N-methylation removes the N-H donor, preventing the formation of the strong intermolecular hydrogen-bonded dimers seen in 1H-indazoles.
-
Crystal Packing : The 2-methyl group protrudes from the "bay" region, disrupting efficient pi-stacking compared to the planar 1H-form.
Causality of Instability
If an exotherm is observed immediately after melting (e.g., >150°C), it indicates a Chapman-like rearrangement or thermal isomerization where the methyl group migrates to the N1 position to restore the aromatic sextet of the benzene ring, forming the more stable 1H-isomer. This is a critical quality attribute; drug substances must be processed below this onset temperature to maintain isomeric purity.
References
-
Sigma-Aldrich . Product Specification: 2-Methyl-2H-indazole. Retrieved from
-
BLD Pharm . Product Analysis: 3-Methoxy-2-methyl-2H-indazole (CAS 185553-71-3). Retrieved from
-
ChemSrc . Physical Properties of Indazole Derivatives. Retrieved from
-
National Institutes of Health (NIH) . Synthesis and Biological Evaluation of 2H-Indazole Derivatives. PMC5694498. Retrieved from
Sources
- 1. CAS#:29574-09-2 | N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine | Chemsrc [chemsrc.com]
- 2. CAS#:29574-09-2 | N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine | Chemsrc [chemsrc.com]
- 3. 2,2,7-trimethyloctane-3,6-dione | CAS#:62141-56-4 | Chemsrc [chemsrc.com]
- 4. CAS#:60177-39-1 | poly(divinyl benzene-co-trimethyl(vinyl benzyl)ammonium chloride) | Chemsrc [chemsrc.com]
- 5. 2-Butenedioate, (2Z)-, sodium salt (1:1) | CAS#:3105-55-3 | Chemsrc [chemsrc.com]
- 6. US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2H-Indazole, 3-methoxy-2-methyl-
Introduction: The "Unknown Hazard" Protocol
As researchers, we frequently handle novel scaffolds where comprehensive toxicological data is sparse. 2H-Indazole, 3-methoxy-2-methyl- (often associated with CAS 185553-71-3 or similar isomeric analogs) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2]
The Safety Paradox: While this specific derivative may lack a dedicated, historical safety profile compared to commodity chemicals like Toluene, its structural analogs (Indazoles) are known bioactive pharmacophores. Therefore, we do not rely on the absence of data as proof of safety. Instead, we apply the Precautionary Principle , treating this compound as a potent irritant and potential acute toxin until proven otherwise.
This guide moves beyond generic advice to provide a self-validating safety system for your workflow.
Risk Assessment & Hazard Identification
Based on Quantitative Structure-Activity Relationship (QSAR) analysis of the 2H-indazole scaffold and available data for close analogs (e.g., 5-Bromo-6-methoxy-2-methyl-2H-indazole), we establish the following Working Hazard Profile :
| Hazard Class | GHS Category | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2][3][4] | Strict hygiene; no hand-to-mouth contact; decontaminate surfaces.[1][2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][6][7][8] | Direct contact will cause dermatitis or chemical burns.[1][2] |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[1][2][3][4] | Dust/Vapor entry can cause corneal injury.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3][4][7] | CRITICAL: Handling must occur in a fume hood. |
Personal Protective Equipment (PPE) Architecture[1][2]
PPE is not a uniform; it is a layered defense system.[1][2] For this compound, we utilize a Level II Laboratory Protection standard.
A. Hand Protection: The Permeation Barrier
Do not use Latex. Natural rubber latex is permeable to many organic heterocycles and solvents used to dissolve this compound (e.g., DMSO, DCM).
-
Secondary Layer (For Solubilization): If dissolving in Dichloromethane (DCM) or Chloroform , you must wear PVA (Polyvinyl alcohol) or Silver Shield® laminate gloves under the nitrile outer glove.[1][2]
-
Why? Standard nitrile degrades in <2 minutes against chlorinated solvents, carrying the dissolved indazole directly to your skin.
-
B. Respiratory Protection: Engineering First
The primary defense against H335 (Respiratory Irritation) is the Chemical Fume Hood .[1][2]
-
Sash Height: Maintain at or below 18 inches.
-
Airflow: Verify face velocity is 80–100 fpm prior to opening the vial.
-
Contingency: If work must occur outside a hood (e.g., instrument maintenance), a Half-Face Respirator with P100/OV (Organic Vapor) cartridges is mandatory.[1][2] N95 masks are insufficient for organic vapors.[1][2]
C. Eye & Face Protection[2][3][4][5][6][7][8][9][10][11][12]
-
High Risk: Add a Face Shield if handling quantities >500mg or conducting vigorous reflux reactions.[1][2]
D. Body Protection[2][3][13]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Synthetic blends (Polyester) can melt into skin if a solvent fire occurs.[1][2]
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.[1][2]
Operational Workflow: Step-by-Step
Diagram 1: Safe Handling Decision Logic
This diagram illustrates the decision process for handling the compound based on physical state.[2]
Caption: Decision logic for PPE selection based on solvent compatibility and physical state.[1][2]
Protocol A: Weighing & Transfer (Highest Risk Phase)
Risk: Inhalation of dust and static dispersal.[2]
-
Preparation: Place an anti-static mat or wipe down the balance area with an anti-static solution.[1][2] Indazoles are often fluffy, electrostatic solids.[2]
-
Engineering: Place the analytical balance inside the fume hood or a powder containment enclosure.[1][2]
-
Technique: Do not use a spatula directly from a large bottle. Transfer a small amount to a secondary weigh boat using a disposable funnel to minimize dust generation.
-
Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1][2] Dispose of the towel as hazardous waste.
Protocol B: Solubilization
-
Solvent Choice: If possible, use DMSO or Methanol.[1][2] If DCM is required for reaction chemistry, ensure Laminate Gloves are worn (see Diagram 1).[2]
-
Venting: Do not cap vials tightly immediately after vigorous mixing; pressure buildup can cause spraying upon reopening.[1][2]
Emergency Response & Disposal
Diagram 2: Exposure Response Matrix[1][2][3]
Caption: Immediate response steps for exposure incidents. Speed is critical.
Waste Disposal[2][4][5][6][7][11]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Do not throw in regular trash.
-
Liquid Waste:
References
-
PubChem. (n.d.).[1][2] Compound Summary: Indazole Derivatives Safety Profile. National Library of Medicine.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] Retrieved from [Link][1][2]
-
American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
